molecular formula C7H7FN2O2 B594520 Methyl 5-amino-3-fluoropyridine-2-carboxylate CAS No. 1374652-08-0

Methyl 5-amino-3-fluoropyridine-2-carboxylate

Katalognummer: B594520
CAS-Nummer: 1374652-08-0
Molekulargewicht: 170.143
InChI-Schlüssel: XTUNSULQZIZQLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-amino-3-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative that serves as a key synthetic intermediate in medicinal chemistry and drug discovery. The presence of both an amino and a fluorine atom on the pyridine ring makes this compound a valuable scaffold for developing novel active molecules . The strategic incorporation of fluorine is a well-established protocol in drug-candidate optimization, as it can enhance lipophilicity, influence molecular conformation, and improve metabolic stability, thereby positively affecting the biological properties of the resulting compounds . Research into structurally similar 2-aminonicotinate derivatives has demonstrated significant potential, with many compounds exhibiting high antimicrobial activity comparable to the reference drug ampicillin . These derivatives have shown strong inhibitory effects, particularly against Gram-positive bacteria such as Bacillus subtilis , highlighting the value of this chemical class in the search for new antimicrobial agents to address the growing concern of antimicrobial resistance . Furthermore, the functional groups on this versatile building block allow for diverse chemical transformations, enabling its use in the synthesis of more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidine derivatives, which are of great interest in pharmaceutical development . This compound is intended for research and development applications only.

Eigenschaften

IUPAC Name

methyl 5-amino-3-fluoropyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)6-5(8)2-4(9)3-10-6/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTUNSULQZIZQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 5-amino-3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorinated Scaffold

Methyl 5-amino-3-fluoropyridine-2-carboxylate (CAS: 1374652-08-0 ) represents a high-value pharmacophore in modern medicinal chemistry. Its structural uniqueness lies in the orthogonal functionalization potential provided by three distinct handles:

  • C2-Ester: An electrophilic site ready for cyclization or hydrolysis.

  • C3-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without significant steric penalty.

  • C5-Amine: A nucleophilic handle positioned for extension into solvent-exposed regions of a protein target.

This guide details the physicochemical properties, synthetic routes, and reactivity profiles necessary for utilizing this scaffold in drug discovery, particularly for kinase inhibitors and heterocyclic library generation.

Physicochemical Identity & Profile

The introduction of the fluorine atom at the C3 position exerts a strong inductive effect (-I), significantly lowering the basicity of the pyridine nitrogen compared to non-fluorinated analogs. This electronic modulation is critical for optimizing the pharmacokinetic (PK) profile of downstream clinical candidates.

Table 1: Core Chemical Data
PropertySpecification
IUPAC Name Methyl 5-amino-3-fluoropyridine-2-carboxylate
CAS Number 1374652-08-0
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa (Predicted) ~2.5 (Pyridine N), ~18 (Amine)
LogP (Predicted) 0.8 – 1.2
H-Bond Donors 1 (NH₂)
H-Bond Acceptors 4 (N, O, O, F)
Rotatable Bonds 2

Synthetic Pathways & Manufacturing

The synthesis of Methyl 5-amino-3-fluoropyridine-2-carboxylate generally follows two primary strategies: Nitro-Reduction (Pathway A) or Pd-Catalyzed Amination (Pathway B). Pathway A is preferred for scale-up due to lower catalyst costs and cleaner impurity profiles.

Pathway A: The Nitro-Reduction Route (Recommended)

This route utilizes the strong directing effects of the pyridine nitrogen and the carboxylate group to install the amine via a nitro precursor.

Step-by-Step Protocol:

  • Starting Material: Methyl 3-fluoropyridine-2-carboxylate.[1]

  • Nitration: Treat with fuming HNO₃/H₂SO₄ at 0–5°C. The C5 position is activated for electrophilic aromatic substitution relative to C4/C6 due to the directing effect of the fluorine (ortho-director) and the steric shielding of C4.

  • Isolation: Quench over ice, extract with EtOAc. The intermediate is Methyl 3-fluoro-5-nitropyridine-2-carboxylate .

  • Reduction:

    • Catalytic: H₂ (1 atm), 10% Pd/C, MeOH, RT, 4h.

    • Chemical:[2][3][4][5][6][7][8][9] Fe powder, NH₄Cl, EtOH/H₂O, reflux, 2h (Preferred if halogen sensitivity is a concern, though F is stable).

  • Purification: Filter through Celite, concentrate, and recrystallize from hexanes/EtOAc.

Pathway B: Buchwald-Hartwig Amination

Used when the 5-bromo precursor is more readily available.

  • Reagents: Methyl 5-bromo-3-fluoropyridine-2-carboxylate, Benzophenone imine (ammonia surrogate), Pd₂(dba)₃, BINAP, Cs₂CO₃.

  • Mechanism: Pd(0) oxidative addition into the C5-Br bond, followed by amine coupling and hydrolysis.

Visualization: Synthetic Logic Flow

SynthesisPathways cluster_0 Preferred Route (Scale-Up) Start Methyl 3-fluoropyridine-2-carboxylate Nitro Intermediate: Methyl 3-fluoro-5-nitropyridine-2-carboxylate Start->Nitro Nitration (HNO3/H2SO4) Product TARGET: Methyl 5-amino-3-fluoropyridine-2-carboxylate Nitro->Product Reduction (H2/Pd-C or Fe/NH4Cl) Bromo Alternative Start: Methyl 5-bromo-3-fluoropyridine-2-carboxylate Bromo->Product Buchwald-Hartwig (Pd cat., Amine source)

Figure 1: Strategic synthetic pathways. The Nitro-Reduction route (Blue) is preferred for atom economy and cost-efficiency.

Reactivity & Functionalization Profile

The molecule's utility stems from its ability to undergo chemoselective transformations. The C3-Fluorine atom is not just a passive substituent; it electronically activates the C2-ester and modulates the nucleophilicity of the C5-amine.

The "Fluorine Effect" on Reactivity[1]
  • Enhanced Electrophilicity at C2: The -I effect of Fluorine at C3 makes the C2-carbonyl carbon more electron-deficient, accelerating nucleophilic attack (e.g., hydrazine attack to form hydrazides) compared to non-fluorinated pyridines.

  • Reduced Basicity at C5: The amine is less basic than aniline, reducing non-specific binding but requiring stronger electrophiles (e.g., acid chlorides vs. esters) for functionalization.

Key Transformations
  • Sandmeyer-Type Reactions (C5): The amino group can be diazotized (NaNO₂/HCl) and displaced by -Cl, -Br, -I, or -CN. This is crucial for "late-stage diversification."

  • Cyclocondensation (C2 + C3/C1): Reaction with hydrazines or amidines can yield fused bicyclic systems like pyrido[2,3-d]pyrimidines , common scaffolds in oncology drugs.

  • S_NAr Resistance (C3): Unlike C2 or C4 fluorines, the C3-fluorine is not activated for Nucleophilic Aromatic Substitution (S_NAr) because the Meisenheimer complex cannot be stabilized by the ring nitrogen. This makes the C-F bond chemically stable, preserving the metabolic blocking effect.

Visualization: Reactivity Map

Reactivity Core Methyl 5-amino-3-fluoropyridine-2-carboxylate Amide Amide/Urea Formation (Target: Kinase Hinge) Core->Amide R-COCl / R-NCO (via C5-NH2) Acid Hydrolysis -> Acid (Target: Building Block) Core->Acid LiOH / THF (via C2-Ester) Sandmeyer Diazotization -> Halo/Cyano (Target: Library Diversity) Core->Sandmeyer NaNO2 / HX (via C5-NH2) Cyclic Cyclization w/ Hydrazine (Target: Bicyclic Heterocycles) Core->Cyclic High Temp (via C2-Ester)

Figure 2: Divergent synthesis capabilities. The scaffold serves as a nexus for generating diverse chemical libraries.

Medicinal Chemistry Applications

This specific ester is a "privileged structure" intermediate.

  • Kinase Inhibition: The 5-amino-pyridine motif mimics the adenine ring of ATP. Derivatizing the amine with bulky hydrophobic groups allows the molecule to occupy the hydrophobic back-pocket of kinases (e.g., p38 MAP kinase, VEGFR).

  • Metabolic Stability: The C3-Fluorine blocks P450-mediated oxidation at the most electron-rich position of the ring, significantly extending half-life (

    
    ) in vivo.
    
  • Conformational Control: The fluorine atom can induce a preferred conformation via intramolecular electrostatic interactions with the carbonyl oxygen (F···C=O dipole alignment), locking the molecule in a bioactive pose.

Handling & Safety (MSDS Summary)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.[3][7]

Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Storage: Store at room temperature (15–25°C) in a tightly sealed container. Protect from moisture (ester hydrolysis risk).

  • Disposal: Incinerate as hazardous organic waste containing Nitrogen and Fluorine.

References

  • ChemicalBook. (2025).[6] Methyl 5-amino-3-fluoropyridine-2-carboxylate Properties and CAS 1374652-08-0. Link

  • Sigma-Aldrich. (2025).[9] Safety Data Sheet: Methyl 5-amino-3-fluoropyridine-2-carboxylate. Link

  • National Institutes of Health (NIH). (2010). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. (Demonstrates fluoro-pyridine synthesis methodology). Link

  • Pipzine Chemicals. (2024).[3] Methyl 2-Amino-5-Bromopyridine-3-Carboxylate Reactivity Profile. (Analogous reactivity data). Link

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine derivatives. Link

Sources

An In-Depth Technical Guide to the Structural Analysis of Methyl 5-amino-3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of Methyl 5-amino-3-fluoropyridine-2-carboxylate, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. This document moves beyond a simple recitation of methods to offer a strategic and logical workflow, grounded in the principles of modern analytical chemistry and computational modeling. We will explore the causality behind experimental choices, from sample preparation and synthesis to advanced spectroscopic and crystallographic techniques. Furthermore, this guide will delve into the power of computational chemistry to complement and rationalize experimental findings, providing a holistic understanding of the molecule's structure and electronic properties. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical approach to the structural characterization of novel small molecules.

Introduction: The Significance of Fluorinated Aminopyridines

The pyridine scaffold is a ubiquitous feature in a vast array of biologically active molecules. The introduction of a fluorine atom and an amino group into the pyridine ring, as in the case of Methyl 5-amino-3-fluoropyridine-2-carboxylate, can profoundly influence the molecule's physicochemical properties. Fluorine, with its high electronegativity and small size, can modulate pKa, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles. The amino group provides a key site for further functionalization and can participate in crucial hydrogen bonding interactions with biological targets. Consequently, compounds like Methyl 5-amino-3-fluoropyridine-2-carboxylate are valuable building blocks in the synthesis of novel therapeutic agents and agrochemicals.[1] A precise understanding of their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.

Proposed Synthesis and Sample Preparation

Proposed Synthetic Pathway

The proposed synthesis commences with the commercially available 3-fluoropyridine and proceeds through the formation of a key carboxylic acid intermediate, followed by esterification and subsequent amination.

Diagram: Proposed Synthetic Route

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Esterification cluster_2 Step 3: Nitration cluster_3 Step 4: Reduction 3-Fluoropyridine 3-Fluoropyridine Lithium_3-fluoropyridine-2-carboxylate Lithium_3-fluoropyridine-2-carboxylate 3-Fluoropyridine->Lithium_3-fluoropyridine-2-carboxylate 1. n-BuLi, THF, -78°C 2. CO2 Methyl_3-fluoropyridine-2-carboxylate Methyl_3-fluoropyridine-2-carboxylate Lithium_3-fluoropyridine-2-carboxylate->Methyl_3-fluoropyridine-2-carboxylate MeOH, H2SO4 (cat.), reflux Methyl_3-fluoro-5-nitropyridine-2-carboxylate Methyl_3-fluoro-5-nitropyridine-2-carboxylate Methyl_3-fluoropyridine-2-carboxylate->Methyl_3-fluoro-5-nitropyridine-2-carboxylate HNO3, H2SO4 Methyl_5-amino-3-fluoropyridine-2-carboxylate Methyl_5-amino-3-fluoropyridine-2-carboxylate Methyl_3-fluoro-5-nitropyridine-2-carboxylate->Methyl_5-amino-3-fluoropyridine-2-carboxylate Fe, NH4Cl, EtOH/H2O

Caption: A proposed four-step synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Lithium 3-fluoropyridine-2-carboxylate This step is adapted from a known procedure for the regioselective lithiation and carboxylation of 3-fluoropyridine.[3]

  • Dissolve 3-fluoropyridine in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Bubble dry carbon dioxide gas through the reaction mixture for 30-60 minutes.

  • Allow the reaction to warm to room temperature and quench with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidify the aqueous layer with hydrochloric acid to precipitate the 3-fluoropyridine-2-carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum. The lithium salt can be isolated by treatment with lithium hydroxide.

Step 2: Esterification to Methyl 3-fluoropyridine-2-carboxylate This is a standard Fischer esterification.

  • Suspend 3-fluoropyridine-2-carboxylic acid in methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.

Step 3: Nitration to Methyl 3-fluoro-5-nitropyridine-2-carboxylate The introduction of the nitro group is a key step to enable the subsequent amination.

  • Carefully add Methyl 3-fluoropyridine-2-carboxylate to a mixture of concentrated nitric acid and sulfuric acid at 0 °C.

  • Allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) until the starting material is consumed (monitored by TLC).

  • Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide or ammonium hydroxide).

  • Extract the product with a suitable organic solvent and purify by column chromatography.

Step 4: Reduction to Methyl 5-amino-3-fluoropyridine-2-carboxylate The final step involves the reduction of the nitro group to an amine.

  • Dissolve Methyl 3-fluoro-5-nitropyridine-2-carboxylate in a mixture of ethanol and water.

  • Add iron powder and ammonium chloride.

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through celite to remove the iron salts.

  • Concentrate the filtrate and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 5-amino-3-fluoropyridine-2-carboxylate.

Purification and Quality Control

The final product should be purified to >98% purity as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The absence of starting materials and byproducts is crucial for unambiguous structural analysis.

Spectroscopic and Spectrometric Analysis

A multi-technique spectroscopic approach is essential for the comprehensive structural elucidation of a novel compound. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[5] For Methyl 5-amino-3-fluoropyridine-2-carboxylate, a suite of 1D and 2D NMR experiments is recommended.

3.1.1. 1D NMR (¹H, ¹³C, and ¹⁹F)

  • ¹H NMR: This will provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Expected signals would include the methyl ester protons, the amino protons, and the two aromatic protons on the pyridine ring. The coupling patterns of the aromatic protons will be crucial for confirming their relative positions.

  • ¹³C NMR: This experiment will reveal the number of unique carbon atoms in the molecule. The chemical shifts will indicate the nature of each carbon (e.g., aromatic, carbonyl, methyl).

  • ¹⁹F NMR: This is essential for confirming the presence and chemical environment of the fluorine atom. The coupling between the fluorine and adjacent protons (³JHF) and carbons (²JCF and ³JCF) will provide definitive evidence for its position on the pyridine ring.

Nucleus Expected Chemical Shift Range (ppm) Key Information
¹H7.0 - 8.5 (aromatic), 4.5 - 5.5 (NH₂), 3.5 - 4.0 (OCH₃)Proton environment, connectivity
¹³C160-170 (C=O), 110-160 (aromatic), 50-60 (OCH₃)Carbon skeleton
¹⁹F-110 to -140 (aryl fluoride)Fluorine environment, coupling

3.1.2. 2D NMR (COSY, HSQC, HMBC)

  • COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons, helping to identify adjacent protons in the pyridine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for identifying the connectivity of quaternary carbons and for confirming the positions of the substituents on the pyridine ring.

Diagram: NMR Analysis Workflow

G Sample Sample 1D_NMR 1D_NMR Sample->1D_NMR ¹H, ¹³C, ¹⁹F Preliminary_Structure Preliminary_Structure 1D_NMR->Preliminary_Structure 2D_NMR 2D_NMR Preliminary_Structure->2D_NMR COSY, HSQC, HMBC Detailed_Connectivity Detailed_Connectivity 2D_NMR->Detailed_Connectivity Final_Structure_Confirmation Final_Structure_Confirmation Detailed_Connectivity->Final_Structure_Confirmation

Caption: A streamlined workflow for NMR-based structural elucidation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule.[2] High-resolution mass spectrometry (HRMS) is particularly valuable.

  • Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

  • Expected Result: The HRMS analysis should yield a molecular ion peak corresponding to the exact mass of Methyl 5-amino-3-fluoropyridine-2-carboxylate (C₇H₇FN₂O₂), which is 170.0495. This allows for the unambiguous determination of the molecular formula.

  • Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. The fragmentation pattern will provide further structural information, such as the loss of the methoxy group or the carboxyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[6]

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
N-H (amine)3300 - 3500 (two bands)Stretching
C-H (aromatic)3000 - 3100Stretching
C-H (methyl)2850 - 2960Stretching
C=O (ester)1700 - 1730Stretching
C=C, C=N (aromatic)1450 - 1600Stretching
C-F (aryl fluoride)1100 - 1300Stretching
C-O (ester)1000 - 1300Stretching

Single-Crystal X-ray Diffraction

For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.[7] This technique provides precise bond lengths, bond angles, and information about intermolecular interactions.

Crystallization Protocol
  • Dissolve the purified Methyl 5-amino-3-fluoropyridine-2-carboxylate in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetone, or mixtures with hexane).

  • Employ slow evaporation, vapor diffusion, or slow cooling techniques to grow single crystals of suitable size and quality for diffraction.

Data Collection and Structure Refinement
  • Mount a suitable single crystal on a goniometer.

  • Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure will provide invaluable insights into the planarity of the pyridine ring, the conformation of the methyl ester group, and the hydrogen bonding network formed by the amino group in the solid state.

Computational Structural Analysis

Computational chemistry offers a powerful suite of tools to complement and rationalize experimental findings.[4] Density Functional Theory (DFT) is a particularly effective method for studying the electronic structure and properties of small molecules.

Geometry Optimization and Vibrational Analysis
  • Construct a 3D model of Methyl 5-amino-3-fluoropyridine-2-carboxylate.

  • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to predict the FT-IR spectrum, which can be compared with the experimental data.

Prediction of NMR Chemical Shifts

DFT calculations can be used to predict NMR chemical shifts with a high degree of accuracy.[8][9]

  • Use the GIAO (Gauge-Including Atomic Orbital) method with a suitable DFT functional and basis set to calculate the magnetic shielding tensors for each nucleus.

  • The calculated shielding tensors can be converted to chemical shifts by referencing them to a standard (e.g., tetramethylsilane).

  • Comparing the calculated and experimental NMR spectra can aid in the definitive assignment of complex signals and provide confidence in the determined structure.

Analysis of Intramolecular Interactions

Advanced computational techniques can provide a deeper understanding of the bonding and non-covalent interactions within the molecule.

  • Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions.

  • Non-Covalent Interaction (NCI) Analysis: This technique provides a visual representation of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, in 3D space.

Diagram: Integrated Structural Analysis Workflow

G Synthesis_Purification Synthesis_Purification Spectroscopy_MS Spectroscopy_MS Synthesis_Purification->Spectroscopy_MS NMR, FT-IR, HRMS Preliminary_Structure_ID Preliminary_Structure_ID Spectroscopy_MS->Preliminary_Structure_ID Final_Report Final_Report Spectroscopy_MS->Final_Report X-ray_Crystallography X-ray_Crystallography Preliminary_Structure_ID->X-ray_Crystallography If single crystals available Computational_Modeling Computational_Modeling Preliminary_Structure_ID->Computational_Modeling DFT, QTAIM, NCI Definitive_Solid_State_Structure Definitive_Solid_State_Structure X-ray_Crystallography->Definitive_Solid_State_Structure Definitive_Solid_State_Structure->Final_Report Theoretical_Structure_Properties Theoretical_Structure_Properties Computational_Modeling->Theoretical_Structure_Properties Theoretical_Structure_Properties->Final_Report

Caption: An integrated approach combining experimental and computational methods.

Conclusion

The structural analysis of Methyl 5-amino-3-fluoropyridine-2-carboxylate requires a multi-faceted and synergistic approach. By combining a plausible synthetic route with a comprehensive suite of spectroscopic, spectrometric, and crystallographic techniques, a complete and unambiguous structural assignment can be achieved. Furthermore, the integration of computational modeling provides a deeper understanding of the molecule's electronic structure and intramolecular interactions, which is invaluable for its potential applications in drug discovery and materials science. This in-depth technical guide provides a robust framework for researchers to confidently and thoroughly characterize this and other novel small molecules.

References

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy. Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. [Link]

  • Cottet, F., & Schlosser, M. (2004). A Practical Synthesis of Lithium 3-Fluoropyridine-2-carboxylate. Synthetic Communications, 34(11), 1941-1946. [Link]

  • Nguyen, T. A., et al. (2021). Structure elucidation of small organic molecules by contemporary computational chemistry methods. Magnetic Resonance in Chemistry, 59(5), 445-458.
  • Thermo Fisher Scientific. (2020, July 8). Small Molecule Characterization and Identification With Orbitrap ID-X MS [Video]. YouTube. [Link]

  • Gao, C., et al. (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling, 63(15), 4761–4770. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • Esteves, C. I. C., & Iley, J. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
  • Wikipedia. (n.d.). Non-covalent interactions index. In Wikipedia. Retrieved from [Link]

  • ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
  • American Crystallographic Association. (n.d.).
  • IEEE Xplore. (n.d.).
  • Wiley-VCH. (n.d.).
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Schrödinger. (n.d.).
  • ACS Publications. (n.d.). Modeling NMR Chemical Shift: A Survey of Density Functional Theory Approaches for Calculating Tensor Properties. The Journal of Physical Chemistry A.
  • ChemTools 0.0 documentation. (n.d.). Non-Covalent Interactions (NCI).
  • American Institute of Physics. (n.d.). Density functional calculation of nuclear magnetic resonance chemical shifts.
  • NIH. (n.d.).
  • Thermo Fisher Scientific. (2015, December 21). FTIR Basic Organic Functional Group Reference Chart.
  • NIH. (n.d.).
  • Electron Density Analysis: Quantum Theory of
  • Alberto's repos. (2026, January 12). Non-covalent interaction (NCI) plots.
  • ACS Publications. (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au.
  • Thermo Fisher Scientific. (2018, June 6).
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ACS Publications. (n.d.). In Situ Single-crystal X-ray Diffraction Studies of Physisorption and Chemisorption of SO2 within a Metal–Organic Framework and Its Competitive Adsorption with Water. Journal of the American Chemical Society.
  • YouTube. (2015, May 19).
  • MIT News | Massachusetts Institute of Technology. (2025, January 14).
  • MDPI. (2024, January 9).
  • IS MUNI. (n.d.).
  • A simple 1H nmr conformational study of some heterocyclic azomethines. (n.d.).
  • ACS Publications. (n.d.). NCIPLOT: A Program for Plotting Noncovalent Interaction Regions.
  • MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction.
  • Mass Spectrometry analysis of Small molecules. (2013, February 7).
  • MDPI. (2023, November 23).
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Digital Discovery (RSC Publishing). (n.d.). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties.
  • Taros Discovery. (n.d.). Computational Chemistry and Molecular Modeling.
  • First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Inform
  • SCM. (n.d.). NMR shifts with relativistic DFT — Tutorials 2025.
  • NCI Practical session. (n.d.).
  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • ResearchGate. (2025, August 5).
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • ACS Publications. (2021, July 12). Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). Organic Letters.
  • NIH. (n.d.).
  • Pipzine Chemicals. (2026, January 22). Excellent chemical plant bulk supply 3-Fluoropyridine-2-carboxylic acid 152126-31-3.
  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides.
  • ACS Publications. (2015, November 14).
  • Pipzine Chemicals. (2026, January 23). 3-Fluoropyridine-2-carboxylicacid98%.

Sources

An In-depth Technical Guide to Methyl 5-amino-3-fluoropyridine-2-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated building blocks, such as Methyl 5-amino-3-fluoropyridine-2-carboxylate, offer a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The pyridine core is a privileged structure in a vast array of pharmaceuticals, and the introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability. This guide provides a comprehensive overview of the commercial availability, key chemical properties, safety and handling protocols, and, most importantly, the synthetic utility of Methyl 5-amino-3-fluoropyridine-2-carboxylate (CAS No. 1374652-08-0) for researchers, synthetic chemists, and drug development professionals. While this specific building block is a relatively recent addition to the commercial landscape, its potential applications can be expertly extrapolated from the well-established reactivity of analogous aminofluoropyridine systems.

Physicochemical Properties at a Glance

PropertyValueSource
CAS Number 1374652-08-0[1]
Molecular Formula C₇H₇FN₂O₂[2]
Molecular Weight 170.14 g/mol [2]
Physical Form Solid[1]
Purity Typically ≥97%[1][2]
Storage Room temperature, in a dark place under an inert atmosphere[3]
SMILES COC(=O)c1c(F)cc(n1)N[3]
InChI Key XTUNSULQZIZQLJ-UHFFFAOYSA-N[1]

Commercial Availability: A Snapshot of the Market

Methyl 5-amino-3-fluoropyridine-2-carboxylate is available from a range of specialized chemical suppliers. The following table provides a comparative overview of some key vendors. Researchers are advised to contact suppliers directly for the most current pricing and lead time information.

SupplierAvailable QuantitiesPurityNotes
Sigma-Aldrich Inquire for details≥97%A well-established supplier for research chemicals.
BLD Pharm Inquire for detailsInquire for detailsOffers a range of related fluorinated building blocks.
Reagentia 100 mg, 250 mg, 1 g, 5 gInquire for detailsProvides various scales for research and development needs.[4][5]
ChemicalBook Listed as a productInquire for detailsA platform connecting various suppliers.[3]
LabSolu Inquire for details97%Lists several synonyms for the compound.[2]

Safety and Handling: A Self-Validating Protocol

As with all specialized chemical reagents, proper handling of Methyl 5-amino-3-fluoropyridine-2-carboxylate is paramount. The following safety protocols are derived from available safety data sheets for this compound and structurally related aminopyridines.

Hazard Identification: [3]

  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or if inhaled (H332).

  • Skin Irritation: Causes skin irritation (H315).

  • Eye Irritation: Causes serious eye irritation (H319).

  • Respiratory Irritation: May cause respiratory irritation (H335).

Recommended Handling Procedures:

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

    • Eye Protection: Safety glasses with side shields or goggles are essential.

    • Lab Coat: A standard laboratory coat should be worn.

    • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator is recommended.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The compound should be kept in a dark place under an inert atmosphere to ensure stability.[3]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Synthetic Utility: A Gateway to Novel Heterocyclic Architectures

Methyl 5-amino-3-fluoropyridine-2-carboxylate is a trifunctional building block, possessing a nucleophilic amino group, a methyl ester, and a fluorinated pyridine ring. This unique combination of functional groups allows for a diverse range of subsequent chemical transformations, making it a valuable intermediate in the synthesis of complex heterocyclic systems for drug discovery and agrochemicals.[6][7]

Predicted Reactivity and Potential Applications

Based on the known reactivity of analogous aminopyridine esters, several key synthetic transformations can be confidently predicted. The following sections outline plausible, high-yield reaction pathways with illustrative protocols adapted from established methodologies for similar substrates.

The primary amino group is a key handle for derivatization. It can readily undergo acylation with a variety of acylating agents (acid chlorides, anhydrides, or carboxylic acids with coupling agents) to introduce a wide array of substituents. This is a fundamental transformation in the construction of many biologically active molecules.

Hypothetical Protocol: Synthesis of a Novel Amide Derivative

  • Setup: To a solution of Methyl 5-amino-3-fluoropyridine-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere at 0 °C, add triethylamine (1.2 eq).

  • Reaction: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired amide.

Causality in Experimental Choices: The use of a non-nucleophilic base like triethylamine is crucial to neutralize the HCl generated during the acylation, preventing protonation of the starting material's amino group and the pyridine nitrogen, which would render them unreactive. Dichloromethane is a common, inert solvent for such reactions.

G start Methyl 5-amino-3-fluoropyridine-2-carboxylate product Amide Derivative start->product Acylation acyl_chloride R-COCl acyl_chloride->product base Et3N base->product caption Amide Bond Formation Workflow

Amide Bond Formation Workflow

While fluorine is generally a poor leaving group in SNAr reactions compared to other halogens, its displacement can be achieved with potent nucleophiles, particularly when the pyridine ring is activated. The electron-withdrawing nature of the ester group ortho to the fluorine atom in the target molecule can facilitate such reactions.

Hypothetical Protocol: Synthesis of a Substituted Aminopyridine

  • Setup: In a sealed tube, combine Methyl 5-amino-3-fluoropyridine-2-carboxylate (1.0 eq), a primary or secondary amine (1.5 eq), and a strong base such as potassium carbonate (2.0 eq) in dimethyl sulfoxide (DMSO, 0.2 M).

  • Reaction: Heat the mixture to 120-150 °C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by chromatography.

Causality in Experimental Choices: A high-boiling polar aprotic solvent like DMSO is used to achieve the high temperatures necessary to drive the SNAr reaction with the relatively unreactive fluoro leaving group. A strong base is required to deprotonate the incoming amine nucleophile, increasing its nucleophilicity.

G start Methyl 5-amino-3-fluoropyridine-2-carboxylate product Substituted Aminopyridine start->product SNAr Reaction nucleophile R2NH nucleophile->product base K2CO3, Heat base->product caption SNAr Reaction Workflow

SNAr Reaction Workflow

The bifunctional nature of the amino and ester groups on the pyridine ring makes this molecule an excellent precursor for the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are important pharmacophores.

Hypothetical Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative

  • Step 1: Amidine Formation: React Methyl 5-amino-3-fluoropyridine-2-carboxylate with dimethylformamide dimethyl acetal (DMF-DMA) at elevated temperatures to form the corresponding amidine intermediate.

  • Step 2: Cyclization: Treat the crude amidine with a suitable amine or hydrazine derivative in a high-boiling solvent like ethanol or acetic acid under reflux to induce cyclization and formation of the fused pyrimidine ring.

  • Purification: Isolate and purify the final product by recrystallization or column chromatography.

Causality in Experimental Choices: DMF-DMA serves as a one-carbon synthon, reacting with the primary amine to form a reactive intermediate that is primed for cyclization. The subsequent addition of a nucleophile (like another amine or hydrazine) triggers an intramolecular cyclization-elimination sequence to afford the stable, fused aromatic system.

G start Methyl 5-amino-3-fluoropyridine-2-carboxylate amidine Amidine Intermediate start->amidine React with DMF-DMA final_product Pyrido[2,3-d]pyrimidine Derivative amidine->final_product Cyclization with R-NH2 caption Fused Heterocycle Synthesis

Fused Heterocycle Synthesis

Conclusion

Methyl 5-amino-3-fluoropyridine-2-carboxylate is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its trifunctional nature allows for a wide range of chemical modifications, providing access to novel and diverse molecular architectures. While direct literature examples of its application are still emerging, its reactivity can be confidently predicted based on well-established chemical principles for analogous compounds. This guide provides a solid foundation for researchers to incorporate this valuable intermediate into their synthetic strategies, with a clear understanding of its commercial availability, safe handling, and potential for creating next-generation therapeutics and other advanced chemical entities.

References

  • Reagentia. 5-Amino-3-fluoro-pyridine-2-carboxylic acid methyl ester (1 x 5 g). [Link]

  • National Center for Biotechnology Information. "A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution." PubChem. [Link]

  • Reagentia. 5-Amino-3-fluoro-pyridine-2-carboxylic acid methyl ester (1 x 250 mg). [Link]

  • ResearchGate. 2-Amino-3-methylpyridinium, 2-amino-4-methylbenzothiazolium and 2-amino-5-chloropyrinium salts. Experimental and theoretical findings | Request PDF. [Link]

  • Google Patents. Succinaldehyde manufacture - US2710883A.
  • MDPI. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. [Link]

  • ResearchGate. (PDF) Synthesis and characterization of new heterocyclic compounds derived from 2-aminopyridine. [Link]

  • Google Patents. Synthetic method of enzalutamide - CN112645880A.
  • National Center for Biotechnology Information. "Advances in the Synthesis of Heterocyclic Compounds and Their Applications." PubMed Central. [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Google Patents.
  • Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • National Center for Biotechnology Information. "Fluorinated building blocks in drug design: new pathways and targets." PubMed Central. [Link]

  • MDPI. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest. [Link]

  • MDPI. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. [Link]

  • Google Patents.

Sources

Molecular weight and formula of Methyl 5-amino-3-fluoropyridine-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Fluorinated Heterocyclic Medicinal Chemistry [1]

Executive Summary

Methyl 5-amino-3-fluoropyridine-2-carboxylate (CAS 1374652-08-0) is a high-value heterocyclic intermediate utilized in the synthesis of advanced pharmaceutical agents, particularly integrin inhibitors and kinase modulators.[1] Its structural uniqueness lies in the 3-fluoro substitution , which modulates the pKa of the pyridine nitrogen and enhances metabolic stability against oxidative metabolism, combined with orthogonal functional handles (5-amino and 2-carboxylate) that facilitate rapid diversification.[1] This guide outlines the physicochemical profile, industrial synthesis via Buchwald-Hartwig amination, and its application in drug discovery workflows.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
PropertyData
Chemical Name Methyl 5-amino-3-fluoropyridine-2-carboxylate
CAS Number 1374652-08-0
Molecular Formula C

H

FN

O

Molecular Weight 170.14 g/mol
Physical Form Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated) Pyridine N: ~2.5 (lowered by F-induction); Aniline N: ~4.0
Key Hazards H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.)
Structural Analysis & Pharmacophore Logic

The molecule serves as a "privileged scaffold" due to three distinct features:

  • 3-Fluoro Substituent (Metabolic Shield): The fluorine atom at the 3-position blocks metabolic oxidation at a typically vulnerable site on the pyridine ring.[1] Electronically, it exerts a strong inductive effect (-I), reducing the basicity of the pyridine nitrogen, which can improve oral bioavailability by reducing lysosomal trapping.

  • 5-Amino Handle (Diversification Vector): The primary amine is positioned meta to the ester, allowing for regioselective sulfonylation, acylation, or further cross-coupling without interference from the ester group.

  • 2-Carboxylate (Heterocycle Precursor): The methyl ester serves as a precursor for cyclization reactions (e.g., forming bicyclic systems) or can be hydrolyzed to the carboxylic acid for amide coupling.[1]

G Core Methyl 5-amino-3-fluoropyridine-2-carboxylate Fluoro 3-Fluoro Group (Metabolic Stability) Core->Fluoro Electronic Modulation Amino 5-Amino Group (Sulfonylation/Amidation) Core->Amino Nucleophilic Handle Ester 2-Methyl Ester (Cyclization/Hydrolysis) Core->Ester Electrophilic Handle

Figure 1: Pharmacophore dissection highlighting the orthogonal reactivity of the scaffold.

Synthesis & Manufacturing Protocol

While nitration/reduction routes exist, the most robust and scalable method for high-purity synthesis involves Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) starting from the commercially available 5-bromo precursor.[1] This method avoids the formation of unstable diazonium intermediates common in older routes.[1]

Protocol: Buchwald-Hartwig Amination Route

Reference: Adapted from US Patent 11,504,368 B2 [1].[1]

Reagents:

  • Precursor: Methyl 5-bromo-3-fluoropyridine-2-carboxylate[1]

  • Amine Source: tert-Butyl carbamate (Boc-NH2)[1]

  • Catalyst: Palladium(II) acetate [Pd(OAc)

    
    ]
    
  • Ligand: Xantphos or BINAP (implied for Pd(OAc)

    
     stability)
    
  • Base: Cesium carbonate (Cs

    
    CO
    
    
    
    )[2]
  • Solvent: Anhydrous 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: In a flame-dried reaction vessel purged with nitrogen, suspend Methyl 5-bromo-3-fluoropyridine-2-carboxylate (1.0 eq) and tert-butyl carbamate (1.2 eq) in anhydrous 1,4-dioxane (approx. 10 volumes).

  • Catalyst Addition: Add Csngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    CO
    
    
    
    (1.2 eq) followed by Pd(OAc)
    
    
    (0.05 eq) and the phosphine ligand (0.05 eq).
  • Reaction: Heat the mixture to 90–100°C under a nitrogen atmosphere. Monitor via LC-MS for the consumption of the bromide starting material (typically 4–12 hours).[1]

    • Checkpoint: The intermediate formed is the Boc-protected amine (Methyl 5-((tert-butoxycarbonyl)amino)-3-fluoropyridine-2-carboxylate).[1]

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Deprotection (Critical Step): Dissolve the crude Boc-intermediate in Dichloromethane (DCM).[1] Add Trifluoroacetic acid (TFA) (10–20 eq) or 4M HCl in dioxane dropwise at 0°C. Stir at room temperature until the Boc group is cleaved (monitor by TLC/LC-MS).

  • Isolation: Neutralize carefully with saturated NaHCOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (aq) to pH ~8. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes) to yield the target free amine.

Synthesis Start Methyl 5-bromo-3-fluoropyridine-2-carboxylate Intermediate Boc-Protected Intermediate Start->Intermediate Buchwald-Hartwig Coupling Reagents Boc-NH2, Pd(OAc)2, Cs2CO3 1,4-Dioxane, 100°C Reagents->Intermediate Product Methyl 5-amino-3-fluoropyridine-2-carboxylate (Target) Intermediate->Product Deprotection Deprotection Acidic Cleavage (TFA/DCM or HCl/Dioxane) Deprotection->Product

Figure 2: Synthetic workflow from the brominated precursor to the final amino-ester.

Applications in Drug Discovery[7]

This molecule is a validated intermediate in the synthesis of Integrin Inhibitors (specifically ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 integrin antagonists) used for treating inflammatory bowel diseases [2].

Mechanism of Action in Synthesis:

  • Sulfonamide Formation: The 5-amino group reacts with sulfonyl chlorides (e.g., furan-2-sulfonyl chloride or pyridine-sulfonyl chlorides) to form the sulfonamide core common in anti-inflammatory agents.[1]

  • Amide Coupling: The 2-carboxylate is hydrolyzed to the acid and coupled with amines to extend the scaffold, interacting with specific binding pockets in the target protein.

Example Reaction:

ngcontent-ng-c2307461527="" class="ng-star-inserted">

Reaction of Methyl 5-amino-3-fluoropyridine-2-carboxylate with 5-bromopyridine-2-sulfonyl chloride in methylene chloride/pyridine yields the sulfonamide intermediate. [2]

Handling and Safety Data
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • PPE Requirements: Nitrile gloves, safety goggles, and use of a fume hood are mandatory. Avoid dust generation.[1]

  • Storage: Store at 2–8°C (refrigerated) under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

References
  • Patent: 2,6-diamino-3,4-dihydropyrimidin-4-one derivatives and use thereof in therapy. US Patent 11,504,368 B2.[1] Assigned to Rigel Pharmaceuticals, Inc. (2022).[3]

  • Patent: Sulfonamide derivative and medicinal use thereof. US Patent 9,533,985 B2. (2017).[1]

  • Database: PubChem Compound Summary for Methyl 5-amino-3-fluoropyridine-2-carboxylate. [1]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Deployment of Methyl 5-amino-3-fluoropyridine-2-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Rise of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2] Fluorine's high electronegativity and small size can profoundly influence lipophilicity, metabolic stability, and binding affinity without significantly increasing steric bulk. When incorporated into heterocyclic scaffolds like pyridine, these effects are amplified, creating privileged structures for interacting with biological targets.[1][2]

Methyl 5-amino-3-fluoropyridine-2-carboxylate emerges as a particularly valuable building block in this context. Its trifunctional architecture—a nucleophilic amino group, an electrophilic ester, and a strategically placed fluorine atom on a pyridine core—provides medicinal chemists with a versatile platform for generating diverse and potent therapeutic agents. This guide provides an in-depth exploration of its applications and detailed protocols for its effective utilization.

Core Compound Profile

A clear understanding of the starting material's properties is fundamental to its successful application.

PropertyValue
CAS Number 1374652-08-0[3]
Molecular Formula C₇H₇FN₂O₂
Molecular Weight 170.14 g/mol
Appearance Solid
Key Functional Groups Aromatic Amine, Methyl Ester, Fluoro-Substituted Pyridine
Storage 2-8°C[4]

Strategic Importance in Medicinal Chemistry

The utility of Methyl 5-amino-3-fluoropyridine-2-carboxylate stems from its capacity to serve as a central scaffold in constructing complex molecules, particularly kinase inhibitors and other targeted therapies.[5][6] Pyridine and its derivatives are well-established heterocyclic compounds with a broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7][8]

Kinase Inhibitor Design

The aminopyridine motif is a classic "hinge-binding" element in many kinase inhibitors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the exocyclic amino group can act as a hydrogen bond donor, forming critical interactions with the backbone of the kinase hinge region.

The fluorine atom at the 3-position provides several advantages:

  • Modulation of Basicity: It lowers the pKa of the pyridine nitrogen, which can fine-tune its hydrogen bonding capability and reduce potential off-target effects or liabilities associated with highly basic centers.

  • Enhanced Binding: The fluorine can engage in favorable orthogonal multipolar interactions or act as a weak hydrogen bond acceptor, improving ligand affinity.

  • Metabolic Blocking: It can block a potential site of oxidative metabolism, thereby increasing the compound's half-life.

Derivatives of related aminopyridines and aminopyrimidines have shown potent and selective inhibition of targets like Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in certain types of hepatocellular carcinoma.[9][10]

Versatility in Synthesis

The compound's three primary functional groups offer distinct and orthogonal handles for chemical elaboration, making it an ideal starting point for library synthesis and lead optimization.

G cluster_amino Amine Chemistry cluster_ester Ester Chemistry main Methyl 5-amino-3-fluoropyridine-2-carboxylate amino C5-Amino Group (Nucleophilic) main->amino Key Reaction Site ester C2-Ester Group (Electrophilic) main->ester Versatile Handle fluoro C3-Fluoro Group (Modulator) main->fluoro Physicochemical Tuning amide Amide Coupling (Peptide Reagents) amino->amide sulfonamide Sulfonamide Formation amino->sulfonamide reductive Reductive Amination amino->reductive buchwald Buchwald-Hartwig Cross-Coupling amino->buchwald hydrolysis Hydrolysis to Carboxylic Acid ester->hydrolysis amidation Direct Amidation ester->amidation reduction Reduction to Alcohol ester->reduction

Caption: Synthetic utility of the title compound.

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear guidance on the most common and critical transformations of Methyl 5-amino-3-fluoropyridine-2-carboxylate.

Protocol 1: HATU-Mediated Amide Bond Formation

This protocol details the coupling of the C5-amino group with a generic carboxylic acid (R-COOH). HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that minimizes side reactions and racemization.[11]

Causality: The reaction proceeds via the activation of the carboxylic acid by HATU to form a highly reactive O-acylisourea intermediate. The amine then attacks this activated species to form the stable amide bond. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to neutralize the acidic byproducts and maintain an optimal reaction pH.

Materials & Reagents:

  • Methyl 5-amino-3-fluoropyridine-2-carboxylate (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the Carboxylic Acid (1.1 eq) and HATU (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (approx. 0.1 M concentration relative to the limiting reagent). Stir the solution for 5 minutes at room temperature.

  • Amine Addition: Add Methyl 5-amino-3-fluoropyridine-2-carboxylate (1.0 eq) to the solution.

  • Base Addition: Slowly add DIPEA (3.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-4 hours).

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate.

    • Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). This removes unreacted acid, HATU byproducts, and DMF.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired amide.

Protocol 2: Lithium Hydroxide-Mediated Ester Hydrolysis

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a crucial step for subsequent coupling reactions or for compounds where the acid is the desired final functionality.

Causality: Lithium hydroxide (LiOH) is a strong base that saponifies the methyl ester. The reaction is typically performed in a mixed solvent system (e.g., THF/water or Methanol/water) to ensure the solubility of both the ester starting material and the hydroxide salt.

Materials & Reagents:

  • Methyl 5-amino-3-fluoropyridine-2-carboxylate derivative (1.0 eq)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (2.0-3.0 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., a 3:1 ratio).

  • Base Addition: Add LiOH·H₂O (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1-3 hours).

  • Work-up:

    • Remove the organic solvent (THF or MeOH) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Carefully acidify the solution to pH ~3-4 with 1 M HCl. The product should precipitate out of the solution.

    • If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If the product is not a solid, extract the aqueous layer with EtOAc or DCM (3x).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve R-COOH & HATU in anhydrous DMF prep2 Add Aminopyridine Ester prep1->prep2 Stir 5 min react1 Add DIPEA (base) prep2->react1 react2 Stir at RT Monitor by LCMS react1->react2 workup1 Dilute with EtOAc react2->workup1 Reaction Complete workup2 Wash: NaHCO₃, H₂O, Brine workup1->workup2 workup3 Dry (MgSO₄) & Concentrate workup2->workup3 workup4 Purify via Column Chromatography workup3->workup4

Caption: Workflow for a typical amide coupling reaction.

Summary and Outlook

Methyl 5-amino-3-fluoropyridine-2-carboxylate is more than just a chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-installed fluorine atom and versatile functional handles provide an efficient pathway to novel chemical entities with desirable drug-like properties. The robust protocols provided herein serve as a validated starting point for researchers aiming to leverage this powerful building block in the design and synthesis of next-generation therapeutics. As the demand for targeted and potent small molecules continues to grow, the utility of such well-designed synthons will undoubtedly increase, solidifying their role in the drug discovery pipeline.

References

  • Vertexaisearch. (n.d.). Methyl 5-Fluoropyridine-2-Carboxylate | Properties, Uses, Safety, Supplier in China.
  • Guidechem. (n.d.). How to prepare and use 3-AMINO-5-FLUOROPYRIDINE? - FAQ.
  • HONOR. (n.d.). 3-Amino-5-Fluoropyridine: A Versatile Research Compound.
  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Pauton, M., Gillet, R., Aubert, C., Bluet, G., Gruss-Leleu, F., Roy, S., & Perrio, C. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • Organic Syntheses. (n.d.). 3-aminopyridine.
  • Chem-Impex. (n.d.). 3-Amino-5-methylpyridine.
  • Riaz, M., et al. (2021).
  • MDPI. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI.
  • MDPI. (n.d.). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. MDPI.
  • Pipzine Chemicals. (n.d.). Methyl 2-Amino-5-Bromopyridine-3-Carboxylate.
  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI.
  • ResearchGate. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine.
  • PMC - PubMed Central. (2022).
  • Sigma-Aldrich. (n.d.). Methyl 5-aminopyridine-3-carboxylate 97 36052-25-2.
  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine.
  • Sigma-Aldrich. (n.d.). methyl 5-amino-3-fluoropyridine-2-carboxylate | 1374652-08-0.
  • BLD Pharm. (n.d.). 1803612-15-8|Methyl 5-amino-3-chloropyridine-2-carboxylate hydrochloride.
  • J&K Scientific. (n.d.). 2-Amino-5-fluoropyridine-3-carboxylic acid | 1196154-03-6.
  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • ResearchGate. (2005). (PDF) Amide bond formation using amino acid fluorides.
  • PMC - NIH. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents. PubMed.
  • NIH. (2024).
  • PMC - NIH. (n.d.). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.
  • Goodreid, J. D., et al. (2014). Amidation reactions from the direct coupling of metal carboxylate salts with amines. Journal of Organic Chemistry.

Sources

The Strategic Utility of Methyl 5-amino-3-fluoropyridine-2-carboxylate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of a Versatile Pharmaceutical Intermediate

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized approach for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. The fluorinated pyridine motif, in particular, has garnered significant attention due to its ability to modulate metabolic stability, binding affinity, and bioavailability. Within this class of valuable building blocks, Methyl 5-amino-3-fluoropyridine-2-carboxylate has emerged as a pivotal intermediate, offering a unique combination of reactive sites that enable the construction of complex, biologically active molecules. This guide provides an in-depth exploration of its synthesis, characterization, and application, tailored for researchers, scientists, and drug development professionals.

The inherent chemical functionalities of Methyl 5-amino-3-fluoropyridine-2-carboxylate—a nucleophilic amino group, an electrophilic ester, and a strategically positioned fluorine atom on the pyridine ring—render it a highly versatile reagent in the synthesis of a diverse array of pharmaceutical agents, including kinase inhibitors for oncology.[1][2] This document will serve as a comprehensive resource, detailing its physicochemical properties, providing robust protocols for its synthesis and subsequent utilization, and outlining best practices for its analysis and handling.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a pharmaceutical intermediate is paramount for its effective and safe utilization in a laboratory setting.

Table 1: Physicochemical Properties of Methyl 5-amino-3-fluoropyridine-2-carboxylate
PropertyValueSource
CAS Number 1374652-08-0Internal Data
Molecular Formula C₇H₇FN₂O₂Internal Data
Molecular Weight 170.14 g/mol Internal Data
Appearance White to off-white solid[1]
Solubility Soluble in ethyl acetate, dichloromethane, and dioxane[1]
Storage Store in a cool, dry place away from light and moisture.[3] Recommended to be stored in a tightly sealed container.General laboratory best practices for fluorinated pyridines.[3][4]
Safety & Handling

While a specific Safety Data Sheet (SDS) for Methyl 5-amino-3-fluoropyridine-2-carboxylate is not publicly available, the safety profile can be inferred from related aminofluoropyridine compounds.

General Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

  • Avoid inhalation of dust and contact with skin and eyes.[5]

  • In case of contact, rinse the affected area thoroughly with water.[5]

  • Store away from strong oxidizing agents and acids.[5]

Synthesis Protocol

The synthesis of Methyl 5-amino-3-fluoropyridine-2-carboxylate can be achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction, followed by deprotection. This protocol is adapted from a method described in a United States Patent.[1]

Diagram 1: Synthesis of Methyl 5-amino-3-fluoropyridine-2-carboxylate

Synthesis_of_Methyl_5_amino_3_fluoropyridine_2_carboxylate cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Deprotection Start Methyl 5-bromo-3- fluoropyridine-2-carboxylate Reagents1 tert-Butyl carbamate, Pd(OAc)₂, XPhos, Cs₂CO₃ Start->Reagents1 Dioxane, 90°C, 20h Product1 Methyl 5-{[(tert-butoxy)carbonyl]amino} -3-fluoropyridine-2-carboxylate Reagents1->Product1 Product1_cont Boc-protected intermediate Reagents2 Trifluoroacetic acid (TFA) Product1_cont->Reagents2 DCM, rt, 2h FinalProduct Methyl 5-amino-3- fluoropyridine-2-carboxylate Reagents2->FinalProduct

Caption: Synthetic pathway for Methyl 5-amino-3-fluoropyridine-2-carboxylate.

Step-by-Step Protocol: Synthesis
  • Buchwald-Hartwig Amination:

    • To a stirred mixture of methyl 5-bromo-3-fluoropyridine-2-carboxylate (1.0 eq), tert-butyl carbamate (1.2 eq), and cesium carbonate (Cs₂CO₃, 1.2 eq) in dry dioxane, bubble nitrogen gas for 10-15 minutes.

    • Add palladium(II) acetate (Pd(OAc)₂, 0.05 eq) and XPhos (0.1 eq) to the reaction mixture.

    • Flush the reaction vessel with nitrogen again, seal it, and place it in a pre-heated heating block at 90°C.

    • Stir the reaction at 90°C for 20 hours.

    • After cooling to room temperature, add water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude methyl 5-{[(tert-butoxy)carbonyl]amino}-3-fluoropyridine-2-carboxylate.[1]

  • Deprotection:

    • Dissolve the crude product from the previous step in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) and stir the reaction at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Add DCM to the residue and extract with water.

    • Neutralize the aqueous phase with a saturated solution of sodium bicarbonate (NaHCO₃) and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to furnish Methyl 5-amino-3-fluoropyridine-2-carboxylate as a white solid.[1]

Application in Pharmaceutical Synthesis

Methyl 5-amino-3-fluoropyridine-2-carboxylate is a key intermediate in the synthesis of various pharmaceutical agents. One notable application is in the preparation of sulfonamide derivatives, which are prevalent motifs in many therapeutic agents.[2]

Diagram 2: Application in Sulfonamide Synthesis

Application_in_Sulfonamide_Synthesis Intermediate Methyl 5-amino-3- fluoropyridine-2-carboxylate Reagents 5-Bromopyridine-2-sulfonyl chloride, Pyridine Intermediate->Reagents DCM, rt, 12h Product Methyl 5-{[(5-bromopyridin-2-yl)sulfonyl]amino} -3-fluoropyridine-2-carboxylate Reagents->Product

Sources

Optimized Strategies for Suzuki-Miyaura Coupling of 5-Amino-3-Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 5-amino-3-fluoropyridine scaffold is a "privileged structure" in medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors (e.g., c-Met, ALK inhibitors). However, incorporating this moiety via Suzuki-Miyaura coupling presents a dichotomy of reactivity:

  • The "Amine Poisoning" Effect: The free primary amine (

    
    ) at the 5-position is a competent ligand. In standard protocols using simple phosphines (e.g., 
    
    
    
    ), the amine competitively coordinates to the Palladium(II) center, displacing the phosphine and forming an inactive "palladium black" precipitate or a stable, unreactive bis-amino complex.
  • Electronic Modulation by Fluorine: The fluorine atom at C3 exerts a strong inductive withdrawing effect (

    
    ). While this facilitates oxidative addition at the adjacent C2-halogen bond, it simultaneously renders the pyridine ring highly electron-deficient. If the pyridine is used as the nucleophile (boronic acid), this electron deficiency dramatically accelerates protodeboronation , often leading to hydrolysis before coupling can occur.
    

This guide provides a self-validating protocol that circumvents these failure modes by utilizing Pre-formed Buchwald G3/G4 Precatalysts and specific base/solvent architectures.

Critical Mechanistic Factors

Ligand Selection: The Steric Shield

To prevent the 5-amino group from poisoning the catalyst, the ligand must be sterically bulky enough to physically block the approach of the substrate's nitrogen atom to the Pd center, while still allowing the oxidative addition of the C-X bond.

  • Recommendation: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) or A-taPhos .

  • Mechanism: The biaryl backbone of XPhos creates a "roof" over the Pd center. This steric bulk disfavors the coordination of the substrate's

    
     (which is small but less labile) in favor of the reaction pathway.
    
The Boronate Instability (Protodeboronation)

If you are coupling a 5-amino-3-fluoropyridine-2-boronic acid , be aware that the 3-fluoro substituent stabilizes the zwitterionic intermediate required for protodeboronation.

  • Risk: High base concentration + high temperature = rapid loss of

    
     replaced by 
    
    
    
    .
  • Mitigation: Use Potassium Phosphate Tribasic (

    
    )  with a lower water ratio, or switch to MIDA boronates which release the active species slowly.
    

Visualization: Mechanistic Decision Matrix[1]

SuzukiStrategy Start Start: 5-Amino-3-Fluoro Substrate Role Is the Pyridine the Electrophile or Nucleophile? Start->Role Electrophile Electrophile (Halide) Role->Electrophile Contains Halogen (Cl/Br/I) Nucleophile Nucleophile (Boronic Acid) Role->Nucleophile Contains B(OH)2 / Bpin CatSelect Challenge: Amine Poisoning Solution: Buchwald G3/G4 Electrophile->CatSelect ProtocolA Protocol A: XPhos Pd G3 + K3PO4 (High Success) CatSelect->ProtocolA Instability Challenge: Protodeboronation (Fluorine Effect) Nucleophile->Instability ProtocolB Protocol B: Pd(dppf)Cl2 + mild base or MIDA Boronate Instability->ProtocolB

Figure 1: Strategic decision tree for selecting reaction conditions based on the role of the fluoropyridine substrate.

Experimental Protocols

Protocol A: The "Gold Standard" (Pyridine as Electrophile)

Scope: Coupling 2-bromo-5-amino-3-fluoropyridine with aryl/heteroaryl boronic acids. Rationale: Uses XPhos Pd G3 , a pre-formed catalyst that releases the active LpPd(0) species upon exposure to base, ensuring consistent initiation without requiring an induction period where the amine could poison the metal.

Materials:
  • Substrate: 2-Bromo-5-amino-3-fluoropyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G3 (2.0 – 4.0 mol%) [Sigma-Aldrich: 763381]

  • Base:

    
     (0.5 M aqueous solution, degassed) (3.0 equiv)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step Methodology:
  • Inert Setup: Equip a reaction vial with a stir bar and a septum. Cycle nitrogen/vacuum 3 times to remove oxygen.

  • Solids Addition: Add the Pyridine halide, Boronic acid, and XPhos Pd G3 catalyst to the vial. Note: XPhos Pd G3 is air-stable in solid form, but handle quickly.

  • Solvent Introduction: Add degassed THF or Dioxane via syringe.

  • Base Activation: Add the 0.5 M

    
     solution.
    
  • Reaction: Heat the mixture to 60–80°C .

    • Why this temp? Higher temperatures (>100°C) increase the risk of amine oxidation or polymerization. XPhos is active at lower temperatures.

  • Monitoring: Monitor by LCMS after 2 hours. The reaction is typically complete within 4 hours.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Flash chromatography. Note: Aminopyridines can streak on silica. Add 1% Triethylamine to the eluent.

Protocol B: The "Labile Nucleophile" Method (Pyridine as Boronate)

Scope: Coupling 5-amino-3-fluoropyridine-2-boronic acid (or ester) with aryl halides. Rationale: Rapid heating and anhydrous conditions are used to outcompete protodeboronation.

Materials:
  • Substrate: 5-amino-3-fluoropyridine-2-boronic acid pinacol ester (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (powdered, anhydrous) (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:
  • Drying: Flame-dry the reaction vessel or use an oven-dried microwave vial. Moisture is the enemy here.

  • Solids: Add catalyst, boronate, aryl bromide, and

    
    .
    
  • Solvent: Add anhydrous Dioxane.

  • Degas: Sparge with Nitrogen for 10 minutes (vigorous bubbling).

  • Reaction: Heat to 90°C or use Microwave irradiation (100°C for 30 mins).

    • Why Microwave? Rapid heating minimizes the time the boronic acid spends in the "danger zone" of thermal decomposition before coupling occurs.

Optimization & Troubleshooting Data

The following table summarizes common failure modes and validated solutions for this specific scaffold.

ParameterObservationDiagnosisCorrective Action
Catalyst Reaction stalls at <20% conversion; Solution turns black.Catalyst poisoning by free amine (

).
Switch to XPhos Pd G3 or SPhos Pd G3 . Increase loading to 5 mol%.
Base Product yield low; Significant de-boronated byproduct observed.Protodeboronation of the fluoropyridine boronate.Switch base to

(milder) or use anhydrous

. Reduce water content.
Solvent Poor solubility of the aminopyridine; "Gummy" precipitate.Substrate aggregation.Switch to n-Butanol or a Dioxane:Water (4:1) mixture to improve solubility of polar heterocycles.
Regioselectivity Coupling occurs at wrong position (if di-halo substrate).C-F bond activation (rare but possible) or competing halide.Ensure the leaving group at C2 is Bromo or Iodo (C-Cl is slower). C-F is generally inert to Pd(0) under these conditions.

Workflow Visualization

OptimizationLoop Screening Initial Screen: XPhos Pd G3 (2.5%) K3PO4 / THF / 60°C Check LCMS Check @ 2h Screening->Check Success >90% Conversion Proceed to Workup Check->Success Yes Fail_Stall Stalled (<50%) Check->Fail_Stall No Fail_Decomp Decomposition/Black Pd Check->Fail_Decomp No Action_Temp Increase Temp to 80°C Switch to Dioxane Fail_Stall->Action_Temp Action_Ligand Switch Ligand: Try BrettPhos (Primary Amine tolerant) or SPhos Fail_Decomp->Action_Ligand Action_Temp->Check Action_Ligand->Check

Figure 2: Iterative optimization workflow for stalled or failing reactions.

References

  • Buchwald, S. L., et al. "Precatalysts for the Suzuki-Miyaura Coupling of Unstable Boronic Acids."[1] Journal of the American Chemical Society, 2010.[2]

    • Context: Establishes XPhos Pd G3 as the premier catalyst for heteroaryl couplings involving unstable boronates and amine-containing substrates.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 2014.

    • Context: definitive review on the mechanism of protodeboronation in fluorin
  • Sigma-Aldrich Technical Guide. "User Guide for Buchwald Precatalysts."

    • Context: Practical handling data for G3/G4 prec
  • Malinowski, Z., et al. "Synthesis of 5-amino-3-fluoropyridine derivatives." ResearchGate/ChemicalBook Aggregated Data, 2025.

    • Context: Specific physical properties and intermediate synthesis of the 5-amino-3-fluoro scaffold.[3]

Sources

Application Notes and Protocols for the Development of Novel Compounds Targeting Inflammatory Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chronic inflammatory diseases represent a significant and growing global health burden. While existing therapies have improved patient outcomes, there remains a substantial unmet need for more effective and safer anti-inflammatory agents.[1][2] This guide provides a comprehensive overview of the strategies and methodologies for the discovery and preclinical development of novel compounds targeting inflammatory conditions. We delve into the critical signaling pathways implicated in inflammation, detail robust cell-based and in vivo assays for compound screening and validation, and present a logical framework for advancing lead candidates toward clinical development. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation anti-inflammatory therapeutics.

Introduction: The Imperative for Novel Anti-Inflammatory Therapies

Inflammation is a fundamental biological process that, when properly regulated, is essential for host defense and tissue repair. However, dysregulated or chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, psoriasis, and neuroinflammatory disorders.[3][4][5] The complexity of the inflammatory response, involving a multitude of cellular players and signaling cascades, presents both challenges and opportunities for therapeutic intervention.[1][6]

Current anti-inflammatory therapies, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and biologics, have revolutionized treatment for many patients. However, these agents are not universally effective and can be associated with significant side effects.[1][2] This underscores the urgent need for innovative therapeutic strategies that target novel and specific mechanisms within the inflammatory process.[1][7]

This application note will guide the reader through a systematic approach to identifying and validating novel anti-inflammatory compounds, from initial target selection to preclinical proof-of-concept.

Identifying and Validating Therapeutic Targets in Inflammation

The foundation of a successful drug discovery program lies in the selection of a well-validated therapeutic target. In the context of inflammation, several key signaling pathways have emerged as critical regulators of the inflammatory response and, consequently, as attractive targets for pharmacological intervention.[8]

Key Signaling Pathways in Inflammation

Three of the most extensively studied and targeted pathways in inflammation are the Nuclear Factor-kappa B (NF-κB), Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT), and Mitogen-Activated Protein Kinase (MAPK) pathways.

  • NF-κB Signaling: The NF-κB family of transcription factors plays a central role in regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][9] The canonical NF-κB pathway is activated by pro-inflammatory cytokines like TNF-α and IL-1β, as well as by pathogen-associated molecular patterns (PAMPs) through Toll-like receptors (TLRs).[10][11] Upon activation, the IκB kinase (IKK) complex phosphorylates the inhibitory IκBα protein, leading to its ubiquitination and proteasomal degradation.[9][11] This frees the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.[9][11][12]

  • JAK-STAT Signaling: The JAK-STAT pathway is a primary mechanism for signal transduction downstream of numerous cytokine and growth factor receptors.[4][5][13] This pathway is integral to both innate and adaptive immunity.[14] Upon cytokine binding, receptor-associated JAKs become activated and phosphorylate the receptor, creating docking sites for STAT proteins.[5] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors for genes involved in inflammation and immune cell function.[5][14]

  • MAPK Signaling: The MAPK pathways are a series of protein kinase cascades that transduce extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and inflammation.[15][16] In mammals, the three major MAPK subfamilies are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.[16] These pathways are activated by a wide range of stimuli, including inflammatory cytokines and cellular stress, and culminate in the activation of transcription factors that drive inflammatory gene expression.[17]

Canonical NF-κB Signaling Pathway Figure 1: Overview of the Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm TNFa TNF-α / IL-1β TNFR TNFR / IL-1R TNFa->TNFR Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates (P) NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Canonical NF-κB signaling pathway activation.

High-Throughput Screening (HTS) for Anti-Inflammatory Compounds

Once a target or pathway of interest is selected, the next step is to identify chemical matter that can modulate its activity. High-throughput screening (HTS) is a powerful approach that enables the rapid testing of large compound libraries for their effects on a specific biological target.[18][19][20]

HTS Assay Design and Implementation

A robust and reliable HTS assay is critical for the success of any screening campaign. Cell-based assays are often preferred as they provide a more physiologically relevant context compared to biochemical assays.[21][22]

Protocol 1: NF-κB Reporter Gene Assay for High-Throughput Screening

This protocol describes a cell-based reporter gene assay to screen for inhibitors of the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Recombinant human TNF-α

  • Compound library

  • Luciferase assay reagent

  • 384-well white, clear-bottom assay plates

Procedure:

  • Cell Seeding: Seed the HEK293-NF-κB reporter cells in 384-well plates at a density of 10,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate at 37°C and 5% CO2 for 24 hours.

  • Compound Addition: Using an automated liquid handler, add compounds from the library to the assay plates at a final concentration of 10 µM. Include appropriate controls (e.g., vehicle control, positive control inhibitor). Incubate for 1 hour.

  • Stimulation: Add TNF-α to all wells (except for the unstimulated control) at a final concentration of 10 ng/mL to activate the NF-κB pathway.

  • Incubation: Incubate the plates for 6 hours at 37°C and 5% CO2.

  • Luciferase Assay: Equilibrate the plates to room temperature. Add luciferase assay reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound relative to the vehicle control.

  • Identify "hits" as compounds that exhibit a statistically significant reduction in luciferase activity without causing cytotoxicity.

Parameter Description Value
Cell Line HEK293-NF-κB Luciferase ReporterN/A
Plate Format 384-wellN/A
Seeding Density 10,000 cells/wellN/A
Compound Conc. 10 µMN/A
Stimulant TNF-α10 ng/mL
Incubation Time 6 hoursN/A
Readout LuminescenceN/A
Table 1: Key parameters for the NF-κB reporter gene HTS assay.

Secondary Assays and Lead Optimization

Compounds identified as "hits" in the primary HTS screen require further validation and characterization through a series of secondary assays. These assays are designed to confirm the activity of the hits, elucidate their mechanism of action, and assess their selectivity and potential for off-target effects.

Cytokine Profiling Assays

A key hallmark of inflammation is the production of pro-inflammatory cytokines. Measuring the ability of a compound to inhibit the production of these cytokines provides a direct assessment of its anti-inflammatory potential.[23][24]

Protocol 2: Multiplex Cytokine Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the use of a multiplex immunoassay to measure the levels of multiple cytokines in the supernatant of stimulated human PBMCs.

Materials:

  • Human PBMCs

  • RPMI-1640 medium

  • Lipopolysaccharide (LPS)

  • Hit compounds

  • Multiplex cytokine assay kit (e.g., Luminex-based)

  • 96-well cell culture plates

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation.

  • Cell Plating: Plate the PBMCs in 96-well plates at a density of 2 x 10^5 cells per well in RPMI-1640 medium.

  • Compound Treatment: Add hit compounds at various concentrations to the wells. Incubate for 1 hour.

  • Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plates and collect the supernatant.

  • Cytokine Measurement: Analyze the supernatant for cytokine levels (e.g., TNF-α, IL-6, IL-1β) using a multiplex immunoassay according to the manufacturer's protocol.

Data Analysis:

  • Generate dose-response curves for each compound and calculate the IC50 value for the inhibition of each cytokine.

Drug Discovery Workflow Figure 2: Workflow for Anti-Inflammatory Drug Discovery Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Secondary_Assays Secondary Assays (e.g., Cytokine Profiling) Hit_ID->Secondary_Assays Lead_Opt Lead Optimization Secondary_Assays->Lead_Opt Preclinical Preclinical Development (In Vivo Models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for the discovery of novel anti-inflammatory compounds.

Preclinical In Vivo Models of Inflammation

To evaluate the efficacy and safety of lead compounds in a whole-organism context, preclinical studies in relevant animal models of inflammation are essential.[25][26][27] These models are designed to mimic key aspects of human inflammatory diseases.[28][29][30]

Commonly Used In Vivo Models

A variety of animal models are available to study different types of inflammation.[31][32] The choice of model depends on the specific disease indication and the mechanism of action of the compound being tested.

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: This is an acute model where the administration of LPS, a component of the outer membrane of Gram-negative bacteria, induces a robust systemic inflammatory response characterized by the release of pro-inflammatory cytokines.[33] This model is useful for the initial in vivo evaluation of compounds with broad anti-inflammatory activity.

  • Collagen-Induced Arthritis (CIA) in Mice: The CIA model is a widely used model of rheumatoid arthritis.[27] Immunization of susceptible mouse strains with type II collagen leads to the development of an autoimmune-driven inflammatory arthritis that shares many pathological features with the human disease.[27]

  • Dextran Sulfate Sodium (DSS)-Induced Colitis: This model is used to study inflammatory bowel disease.[25][28] The administration of DSS in the drinking water of rodents induces an acute or chronic colitis that resembles human ulcerative colitis.

Protocol 3: Evaluation of a Lead Compound in the Mouse Model of LPS-Induced Systemic Inflammation

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS)

  • Lead compound

  • Saline

  • Blood collection supplies

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Acclimation: Acclimate mice to the facility for at least one week prior to the experiment.

  • Compound Administration: Administer the lead compound or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection).

  • LPS Challenge: After a predetermined time, challenge the mice with an intraperitoneal injection of LPS (e.g., 1 mg/kg).

  • Blood Collection: At a specified time point post-LPS challenge (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood samples via cardiac puncture or retro-orbital bleeding.

  • Cytokine Measurement: Prepare serum from the blood samples and measure the levels of TNF-α and IL-6 using ELISA.

Data Analysis:

  • Compare the serum cytokine levels between the compound-treated group and the vehicle-treated group to determine the in vivo efficacy of the compound.

Parameter Description Value
Animal Model C57BL/6 miceN/A
Inducing Agent Lipopolysaccharide (LPS)1 mg/kg
Route of Admin. Intraperitoneal (i.p.)N/A
Readouts Serum TNF-α and IL-6N/A
Time Points 2 and 6 hours post-LPSN/A
Table 2: Experimental parameters for the LPS-induced systemic inflammation model.

digraph "Preclinical Testing Workflow" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Figure 3: Preclinical In Vivo Testing Workflow", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Lead_Compound [label="Optimized Lead\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acute_Model [label="Acute Inflammation Model\n(e.g., LPS-induced)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Chronic_Model [label="Chronic Disease Model\n(e.g., CIA, DSS-colitis)", fillcolor="#FBBC05", fontcolor="#202124"]; PK_PD [label="Pharmacokinetics &\nPharmacodynamics (PK/PD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Tox [label="Toxicology Studies", fillcolor="#5F6368", fontcolor="#FFFFFF"]; IND [label="Investigational New Drug\n(IND) Application", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Lead_Compound -> Acute_Model [label="Initial Efficacy"]; Acute_Model -> Chronic_Model [label="Disease-Specific Efficacy"]; Chronic_Model -> PK_PD; PK_PD -> Tox; Tox -> IND; }

Caption: A streamlined workflow for the preclinical evaluation of anti-inflammatory compounds.

Conclusion

The development of novel compounds targeting inflammatory conditions is a complex but critical endeavor. A thorough understanding of the underlying molecular mechanisms of inflammation, coupled with the implementation of robust and relevant screening and validation assays, is paramount for success. The protocols and strategies outlined in this application note provide a solid framework for the identification and preclinical development of promising anti-inflammatory drug candidates. By leveraging these methodologies, researchers can accelerate the discovery of next-generation therapies that have the potential to significantly improve the lives of patients suffering from chronic inflammatory diseases.

References

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]

  • Penumarthi, A., & Thirunavukkarasu, V. (2023). JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions. Journal of Inflammation Research, 16, 5047–5066. [Link]

  • Gaestel, M., & Kotlyarov, A. (2010). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. Frontiers in Bioscience, 15(1), 322-334. [Link]

  • Schwartz, D. M., et al. (2017). JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects. Nature Reviews Drug Discovery, 16(11), 784-804. [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. [Link]

  • Aragen Life Sciences. (n.d.). In Vivo Animal Models for Immunology and Inflammation. [Link]

  • Ben-Neriah, Y., & Karin, M. (2011). NF-κB: At the Borders of Autoimmunity and Inflammation. Cold Spring Harbor Perspectives in Biology, 3(10), a009859. [Link]

  • Xin, P., et al. (2020). The role of JAK/STAT signaling pathway in immune regulation. Frontiers in Immunology, 11, 1988. [Link]

  • Cromwell, E., et al. (2019). Multi-parametric Cell-Based Inflammation Assays for Cytokines and Cell Surface Antigens. The Journal of Immunology, 202(1 Supplement), 127.13. [Link]

  • O'Sullivan, L. A., et al. (2007). Targeting JAK/STAT Signaling Pathway in Inflammatory Diseases. Current Opinion in Investigational Drugs, 8(9), 731-739. [Link]

  • Bio-Rad. (n.d.). Transcription - NF-kB signaling pathway. [Link]

  • Kim, E. K., & Choi, E. J. (2010). Mitogen-activated Protein Kinases in Inflammation. Journal of Bacteriology and Virology, 40(3), 181-188. [Link]

  • Oeckinghaus, A., & Ghosh, S. (2009). Modulating Inflammation through the Negative Regulation of NF-κB Signaling. Cold Spring Harbor Perspectives in Biology, 1(4), a000108. [Link]

  • Charles River Laboratories. (n.d.). Autoimmune Disease and Inflammation Models. [Link]

  • Mócsai, A., et al. (2017). Challenges to develop novel anti-inflammatory and analgesic drugs. Wiley Interdisciplinary Reviews: Nanomedicine and Nanobiotechnology, 9(4), e1427. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]

  • ScienceDirect. (n.d.). MAPK signalling pathway: Significance and symbolism. [Link]

  • Huang, P., et al. (2011). MAPK signaling in inflammation-associated cancer development. Cell & Bioscience, 1(1), 32. [Link]

  • Protein Fluidics. (n.d.). Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens. [Link]

  • Kuo, D., et al. (2019). In Vivo Models for Inflammatory Arthritis. Current Protocols in Immunology, 126(1), e81. [Link]

  • Sygnature Discovery. (n.d.). A Preclinical PK/PD Mouse Model of LPS-induced Inflammation Permits Targeting of Inflammatory Pathways. [Link]

  • Glynne, A. (2014). Development of anti-inflammatory drugs - the research and development process. Basic & Clinical Pharmacology & Toxicology, 114(1), 7-12. [Link]

  • Oncodesign Services. (n.d.). Preclinical Inflammation Models. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Labcorp. (2021). In vivo preclinical models for immune-mediated inflammatory disease drug development. [Link]

  • Al-Ostoot, F. H., et al. (2024). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. Molecules, 29(16), 3647. [Link]

  • Hume, D. A., & Fairlie, D. P. (2005). Therapeutic targets in inflammatory disease. Current Medicinal Chemistry, 12(25), 2925-2929. [Link]

  • Redoxis. (n.d.). Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. [Link]

  • Porsolt. (n.d.). Leading In Vivo and In Vitro Inflammation Models. [Link]

  • Yerragunta, V., et al. (2020). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. Scientific Reports, 10(1), 17799. [Link]

  • da Silva, G. V. J., et al. (2017). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. Molecules, 22(12), 2185. [Link]

  • Dermatology Times. (2026). Christopher Bunick, MD, PhD, on Expanding Targets in Inflammatory Skin Disease. [Link]

  • Pal, R., et al. (2014). High content cell-based assay for the inflammatory pathway. Proceedings of SPIE, 8952, 89520Q. [Link]

  • Molecular Devices. (n.d.). Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. [Link]

  • ScienceDaily. (2013). Scientists find potential new targets for anti-inflammatory therapies. [Link]

  • Li, F., et al. (2022). Editorial: Recent advances in novel therapeutic molecules and targets for inflammatory diseases. Frontiers in Pharmacology, 13, 1068897. [Link]

  • Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]

  • Recent Patents on Inflammation & Allergy Drug Discovery. (2024). Advances in Targeted Therapies for Inflammatory Diseases and Cancer: Exploring Cellular Mechanisms and Therapeutic Strategies. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2013). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. [Link]

  • Bieber, K., et al. (2024). High throughput screening identifies repurposable drugs for modulation of innate and acquired immune responses. Journal of Autoimmunity, 148, 103302. [Link]

  • Wikipedia. (n.d.). High-throughput screening. [Link]

  • Target Discovery Institute. (n.d.). High Throughput Screening. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). [Link]

Sources

Troubleshooting & Optimization

Purification techniques for fluorinated heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Fluorinated Heterocycles Ticket ID: #F-HET-PUR-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Optimization of isolation and purification protocols for fluorinated N-heterocycles.

Introduction

Welcome to the Technical Support Center. You are likely here because standard purification protocols (silica gel flash, standard C18 HPLC, or typical acid-base extractions) are failing you. Fluorine is not just a "small hydrogen mimic"; it is the most electronegative element with a high ionization potential and low polarizability. When attached to heterocyclic rings (pyridines, indoles, quinolines), it drastically alters:

  • Dipole Moments: Creating difficult-to-separate regioisomers.

  • Basicity (pKa): Rendering standard extraction pH values ineffective.

  • Volatility: Causing product loss during concentration.

This guide addresses these specific failure points with self-validating protocols.

Module 1: Chromatography Troubleshooting

Issue: "I cannot separate regioisomers of my fluorinated pyridine/pyrimidine on standard Silica or C18 columns."

Diagnosis: Fluorinated regioisomers often possess nearly identical hydrophobicities, making C18 (dispersive interactions) ineffective. However, the position of the fluorine atom significantly changes the local dipole moment and electron density distribution of the ring.

The Solution: Pentafluorophenyl (PFP) Stationary Phases PFP phases are "fluorophilic" and offer orthogonal selectivity to C18. They separate based on four mechanisms:

  • 
    -
    
    
    
    Interactions:
    Between the electron-deficient PFP ring and your electron-rich heterocycle.
  • Dipole-Dipole: Strong interaction with the C-F bond dipoles.

  • Charge Transfer: Specific to halogenated aromatics.

  • Shape Selectivity: Rigid PFP rings can discriminate steric differences in isomers.

Protocol: PFP Method Development
  • Mobile Phase: Methanol (MeOH) is generally preferred over Acetonitrile (ACN) for PFP columns because ACN can suppress

    
    -
    
    
    
    interactions.
  • Buffer: Use Ammonium Formate (10-20 mM) if your compound is ionizable.

  • Gradient: Start 5% MeOH -> 95% MeOH over 20 minutes.

Visual Guide: Column Selection Decision Tree

ColumnSelection Start Start: Separation Problem Isomers Are you separating Regioisomers? Start->Isomers Standard Standard C18 or Silica (Hydrophobicity driven) Isomers->Standard No (General Impurities) PFP Pentafluorophenyl (PFP) (Dipole/Pi-Pi driven) Isomers->PFP Yes (F-positional isomers) Chiral Chiral Stationary Phase (Polysaccharide) Isomers->Chiral Enantiomers SolventCheck Mobile Phase Check: Use MeOH over ACN PFP->SolventCheck

Caption: Decision tree for selecting stationary phases. PFP is the gold standard for fluorinated regioisomers.

Module 2: The "pKa Trap" in Acid-Base Extraction

Issue: "My fluorinated amine product is not extracting into the organic layer after basification, or I'm losing it to the aqueous layer."

Diagnosis: Fluorine is highly electron-withdrawing. If you have a nitrogen heterocycle (like pyridine), adding fluorine significantly lowers the pKa of the conjugate acid.

  • Example: Pyridine (pKa ~5.2) vs. 2-Fluoropyridine (pKa ~ -0.44).

  • Consequence: If you try to "protonate and wash" with weak acid, the fluorinated compound may remain free-base and stay in the organic layer. Conversely, during back-extraction, if the molecule is less basic, you may not need high pH to neutralize it, but its lipophilicity might keep it in the aqueous phase if not properly salted out.

The Solution: Adjusted pH Workup Do not assume standard pH 10 is necessary or that pH 4 will protonate your compound.

Protocol: pKa-Aware Extraction

  • Calculate/Estimate pKa: Assume a -2 to -4 unit drop in pKa for every F atom directly attached to the heteroaromatic ring.

  • The "Salting Out" Rule: Fluorinated compounds are often surprisingly soluble in water due to H-bonding with the F-atom. Always saturate the aqueous layer with NaCl.

  • Solvent Choice: Avoid DCM if possible (environmental). Use Benzotrifluoride (BTF) or Ethyl Acetate.

Visual Guide: Extraction Workflow

ExtractionWorkflow Input Crude Reaction Mixture pKaCheck Check pKa of F-Heterocycle (Expect Lower Basicity) Input->pKaCheck AcidWash Acid Wash? Requires Stronger Acid (e.g., 1M HCl vs 10% Citric) pKaCheck->AcidWash To remove non-basic impurities BaseWash Back Extraction? Saturate with NaCl (Salting Out is Critical) AcidWash->BaseWash Solvent Use Fluorophilic Solvent (Benzotrifluoride) BaseWash->Solvent

Caption: Modified extraction workflow accounting for reduced basicity and increased water solubility of F-heterocycles.

Module 3: Solubility & Solvent Selection

Issue: "My compound oils out during crystallization or isn't soluble in standard NMR solvents."

Diagnosis: Fluorinated compounds exhibit "fluorophilicity"—they prefer fluorinated solvents. They often display low solubility in standard hydrocarbon solvents (hexane) and polar protic solvents (methanol).

The Solution: Benzotrifluoride (BTF) BTF (Trifluoromethylbenzene) is a "hybrid" solvent. It has the dissolving power of DCM but the boiling point of Toluene (102°C). It is excellent for solubilizing polyfluorinated heterocycles.

Solvent Compatibility Table

SolventRoleSuitability for F-HeterocyclesNotes
Benzotrifluoride (BTF) Primary SolventExcellent High bp (102°C), Green alternative to DCM.
Dichloromethane (DCM) Primary SolventGoodVolatile; environmental concerns.
Hexane/Heptane Anti-solventPoor Often causes "oiling out" due to lipophobicity.
Methyl tert-butyl ether (MTBE) ExtractionModerateGood for less fluorinated species.
Trifluoroethanol (TFE) Special AdditiveExcellent Use as 5-10% additive to induce crystallization.

Module 4: Volatility & Sublimation

Issue: "I isolated my product, but after leaving it on the high-vacuum pump, the mass decreased significantly."

Diagnosis: Many low-molecular-weight fluorinated heterocycles sublime easily due to weak intermolecular van der Waals forces (fluorine is non-polarizable).

The Solution: Controlled Sublimation Instead of fighting volatility, use it. Sublimation is often the cleanest way to purify these compounds, avoiding chromatography entirely.

Protocol: Cold-Finger Sublimation

  • Setup: Place crude solid in a sublimation apparatus with a water-cooled cold finger.

  • Vacuum: Apply vacuum (0.1 - 1.0 mmHg). Do not heat yet.

  • Temperature: Slowly increase the oil bath temperature. Stop at 20°C below the melting point.

  • Collection: Pure fluorinated product will crystallize on the cold finger.

  • Warning: If using a rotavap for solvent removal, keep the bath temperature < 30°C and vacuum > 50 mbar to prevent loss.

References

  • BenchChem. (2025).[1] Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds. Retrieved from

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from

  • Analytical Sales and Services. FluroPhase Premium HPLC Columns: Separation of Structural Isomers. Retrieved from

  • Ogawa, A., & Curran, D. P. (1997). Benzotrifluoride: A Useful Alternative Solvent for Organic Synthesis. Journal of Organic Chemistry. (Contextualized via ResearchGate: )

  • Waters Corporation. Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Retrieved from

  • Thermo Fisher Scientific. Current Trends in Practical Fluorination Chemistry. Retrieved from

Sources

Technical Support Center: Navigating the Labyrinth of Fluorinated Pyridine Workup

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Decomposition and Ensuring Product Integrity

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common yet often underestimated challenge in organic synthesis: the instability of fluorinated pyridines during workup and purification. As a Senior Application Scientist, my goal is to equip you with not only procedural steps but also the fundamental understanding of the underlying chemistry to empower you to troubleshoot and optimize your specific applications. Fluorinated pyridines are invaluable building blocks in medicinal chemistry and materials science, but their unique electronic properties can render them susceptible to decomposition under seemingly benign workup conditions. This guide will serve as your comprehensive resource to navigate these challenges and ensure the integrity of your valuable products.

The Challenge: Why are Fluorinated Pyridines Prone to Decomposition?

The introduction of a highly electronegative fluorine atom onto the pyridine ring significantly alters its electronic landscape. This modification, while often beneficial for the final compound's properties, can create a double-edged sword. The strong electron-withdrawing nature of fluorine acidifies the pyridine ring, making it more susceptible to nucleophilic attack. Furthermore, the position of the fluorine atom plays a crucial role in the molecule's stability.

The Influence of Fluorine's Position
  • 2- and 4-Fluoropyridines: These isomers are particularly vulnerable to decomposition. The fluorine atom at these positions is highly activated towards nucleophilic aromatic substitution (SNAr). This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring, thus stabilizing the transition state.

  • 3-Fluoropyridines: The fluorine atom in the 3-position is generally more stable. The negative charge in the corresponding Meisenheimer intermediate cannot be delocalized onto the ring nitrogen, making it less susceptible to nucleophilic attack.

This inherent reactivity is the primary reason why fluorinated pyridines, especially the 2- and 4-isomers, can readily decompose during aqueous workups, particularly when the pH is not carefully controlled.

Troubleshooting Guide: Common Issues and Solutions

This section is designed to help you quickly diagnose and resolve common problems encountered during the workup of fluorinated pyridines.

Problem Probable Cause(s) Recommended Solutions & Preventative Measures
Low product yield after workup Hydrolysis: The fluoropyridine is reacting with water or hydroxide ions to form the corresponding hydroxypyridine. This is especially common with 2- and 4-fluoropyridines under basic or strongly acidic conditions.[1]- Maintain Neutral or Weakly Acidic pH: During aqueous extraction, use a buffered solution (e.g., pH 5-6) or a saturated solution of a mild base like sodium bicarbonate to neutralize any strong acids, avoiding excess basicity.[2][3] - Minimize Contact with Water: If possible, perform a non-aqueous workup. If an aqueous wash is necessary, perform it quickly and at a low temperature (0-5 °C). - Thorough Drying: Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation.
Formation of a brown, gummy precipitate or emulsion during neutralization/extraction Polymerization: 4-Fluoropyridine, in particular, is known to be unstable and can polymerize under aqueous or acidic conditions, leading to the formation of brown, intractable solids.[4]- Avoid Strong Acids: If the reaction was run under acidic conditions, neutralize carefully and slowly with a saturated NaHCO₃ solution at low temperature.[2][4] - Modified Extraction: If a precipitate forms, it can be separated by decantation or filtration before proceeding with the extraction of the filtrate. The precipitate can then be washed separately with the extraction solvent to recover any trapped product.[4] - Use of Anhydrous Conditions: Whenever feasible, work under anhydrous conditions to prevent the initiation of polymerization.
Product decomposes on silica gel chromatography Acidic nature of silica gel: The slightly acidic surface of standard silica gel can catalyze the hydrolysis or decomposition of sensitive fluorinated pyridines.- Neutralized Silica Gel: Deactivate the silica gel by treating it with a solution of triethylamine (e.g., 1-2% in the eluent) and then evaporating the solvent before packing the column. - Use of alternative stationary phases: Consider using alumina (basic or neutral) or other less acidic stationary phases for purification. - Minimize purification time: Do not let the compound sit on the column for extended periods.
Unexpected side products observed by NMR or LC-MS Nucleophilic substitution by other species: Besides water, other nucleophiles present in the reaction mixture or workup (e.g., amines, alcohols used as solvents) can displace the fluorine atom.- Careful Quenching: Ensure the quenching step is efficient and removes all reactive species before proceeding with the workup. - Solvent Choice: Be mindful of the solvents used in the reaction and workup. Avoid protic, nucleophilic solvents if possible, especially at elevated temperatures.

Frequently Asked Questions (FAQs)

Q1: My synthesis of 4-fluoropyridine consistently gives low yields after workup, and I see a lot of brown gunk. What's happening and how can I fix it?

A1: You are likely encountering the known instability of 4-fluoropyridine in aqueous and acidic environments.[4][5] The brown solid is likely a polymer formed from the decomposition of your product.[4] To mitigate this, a very careful workup is required. After the reaction, the mixture should be slowly and cautiously added to a cold, saturated solution of sodium bicarbonate.[2][4] This neutralizes the strong acid from the reaction (e.g., from a Balz-Schiemann reaction) without creating a strongly basic environment. If a precipitate forms, it is best to separate it by decantation or filtration before extracting the aqueous layer.[4] The precipitate can be washed separately with your organic solvent to recover any occluded product. It is also crucial to thoroughly dry the combined organic extracts before solvent removal.

Q2: I need to perform a reaction with a 2-fluoropyridine derivative under basic conditions. How can I prevent it from decomposing?

A2: This is a challenging situation due to the high reactivity of the 2-fluoro substituent towards nucleophilic attack. If the base is also a nucleophile, you will likely see substitution. If possible, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU in some cases, or a metal hydride if compatible with other functional groups). Running the reaction at the lowest possible temperature and for the shortest possible time is also critical. If an aqueous base is required for a subsequent workup, use it at low temperature and for a minimal amount of time, followed by immediate extraction.

Q3: Is there a general "safe" pH range for working with fluorinated pyridines?

A3: While it is compound-specific, a general rule of thumb is to maintain a pH between 5 and 7 during aqueous workups. Strongly acidic conditions (pH < 4) can catalyze hydrolysis and polymerization, especially for the 4-isomer.[5] Strongly basic conditions (pH > 8) will promote nucleophilic attack by hydroxide ions, leading to the formation of hydroxypyridines, particularly with 2- and 4-fluoropyridines.[1]

Q4: Can I use a simple water wash to remove salts from my organic solution of a fluorinated pyridine?

A4: While a quick wash with deionized water or brine is often acceptable, especially for the more stable 3-fluoropyridines, it should be done with caution. Minimize the contact time and keep the temperature low (ice bath). For highly sensitive 2- and 4-fluoropyridines, it is preferable to avoid a water wash altogether if possible. Instead, consider filtering the organic solution through a pad of celite or silica to remove inorganic salts, followed by thorough drying.

Q5: My fluorinated pyridine seems to be disappearing during solvent evaporation on the rotary evaporator. What could be the cause?

A5: Assuming your compound is not volatile, this could be due to residual acid or base in your organic solution catalyzing decomposition as the concentration increases. Before evaporation, ensure your solution has been adequately neutralized and washed. You can test a small drop of the organic layer on wet pH paper to check for residual acid or base. If necessary, perform an additional wash with a buffered solution or brine.

Recommended Workup Protocol to Minimize Decomposition

This protocol is a general guideline and may need to be adapted based on the specific properties of your fluorinated pyridine and the reaction conditions.

Objective: To isolate a fluorinated pyridine from a reaction mixture while minimizing hydrolysis and polymerization.

Materials:

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, cooled to 0-5 °C

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • An appropriate organic extraction solvent (e.g., dichloromethane, ethyl acetate, MTBE)[2]

  • Ice bath

Procedure:

  • Cool the Reaction Mixture: Before quenching, cool the reaction mixture in an ice bath to 0-5 °C. This will help to control any exotherm from the neutralization.

  • Slow and Controlled Quenching: Slowly and with vigorous stirring, add the cooled reaction mixture to a chilled, saturated aqueous solution of NaHCO₃. Monitor for gas evolution and add the reaction mixture at a rate that prevents excessive foaming. The goal is to neutralize any strong acids without creating a highly basic environment.

  • Phase Separation and Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Separate the organic and aqueous layers.

    • Extract the aqueous layer with two to three portions of the chosen organic solvent.

  • Combine and Wash Organic Layers:

    • Combine all organic extracts.

    • Wash the combined organic layer with brine. This helps to remove residual water and some water-soluble impurities.

  • Drying the Organic Layer:

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Add the drying agent until it no longer clumps together.

    • Filter off the drying agent.

  • Solvent Removal:

    • Concentrate the dried organic solution under reduced pressure using a rotary evaporator. Use a low bath temperature to minimize the risk of thermal decomposition.

Visualizing Decomposition Pathways and Prevention

The following diagrams illustrate the key decomposition pathways and the logic behind the recommended workup strategy.

DecompositionPathways FP Fluorinated Pyridine (e.g., 2- or 4-FP) HP Hydroxypyridine FP->HP Nucleophilic Attack Polymer Polymerization FP->Polymer Acid-Catalyzed Acid Strong Acid (H+) Acid->FP Base Strong Base (OH-) Base->FP Water Water (H2O) Water->FP Hydrolysis

Caption: Key decomposition pathways for sensitive fluorinated pyridines.

RecommendedWorkup Reaction Reaction Mixture (Fluoropyridine + Acid/Base) Quench 1. Quench with cold sat. NaHCO3 Reaction->Quench Neutralization Extract 2. Extract with Organic Solvent Quench->Extract Phase Separation Wash 3. Wash with Brine Extract->Wash Remove Water Dry 4. Dry over anhydrous MgSO4 Wash->Dry Thorough Drying Evaporate 5. Evaporate Solvent (Low Temperature) Dry->Evaporate Concentration Product Pure Fluoropyridine Evaporate->Product

Caption: Recommended workflow for a safe and effective workup.

By understanding the inherent reactivity of fluorinated pyridines and implementing these careful workup and purification strategies, you can significantly improve the yield and purity of your desired products, paving the way for successful downstream applications.

References

  • Technical Support Center: Stability of Fluorinated Pyridines in Solution - Benchchem. (URL not available)
  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem. (URL not available)
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. (URL: [Link])

  • Preparation and stability of 4-fluoropyridine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: [Link])

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. (URL not available)

Sources

Technical Support Center: Optimizing Temperature and Reaction Time for the Fluorination of Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art of pyridine fluorination. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of introducing fluorine atoms into pyridine rings. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing the critical parameters of temperature and reaction time. Our goal is to empower you with the knowledge to troubleshoot effectively and achieve your desired synthetic outcomes with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for fluorinating pyridines, and how do temperature and reaction time considerations differ for each?

A1: There are several primary methods for pyridine fluorination, each with its own set of optimal conditions:

  • Direct C-H Fluorination: This modern approach often utilizes powerful electrophilic fluorinating agents like silver(II) fluoride (AgF₂). These reactions can be sensitive to temperature fluctuations, which can impact selectivity and yield.[1][2][3][4]

  • Halogen Exchange (Halex) Reaction: A classic method involving the substitution of a chloro or bromo group with fluoride using salts like KF or CsF. This reaction typically demands high temperatures to proceed efficiently.[5][6]

  • Balz-Schiemann Reaction: This method proceeds via a diazonium tetrafluoroborate intermediate formed from an aminopyridine. Temperature control is critical, especially during the formation and decomposition of the potentially unstable diazonium salt.[5]

  • From Pyridine N-Oxides: Activating the pyridine ring as an N-oxide allows for nucleophilic fluorination. The temperature and reaction time will depend on the specific activation and fluorination reagents used.[5][7]

  • Photoredox Catalysis: A milder approach that uses visible light to initiate fluorination. While often conducted at room temperature, reaction time is a key parameter to optimize for maximum conversion.[7][8][9][10][11]

Q2: My pyridine substrate has multiple electron-withdrawing groups and is showing low reactivity. Will simply increasing the temperature and reaction time solve this?

A2: Not necessarily. While increasing temperature can sometimes improve conversion for deactivated substrates, it's not a universal solution and can lead to undesired side reactions or decomposition.[5][12] For pyridines with multiple electron-withdrawing groups, you may be facing inherently low reactivity. In such cases, consider alternative strategies such as using a more reactive fluorinating agent (e.g., CsF instead of KF in a Halex reaction) or switching to a different fluorination method altogether.[5] Prolonged reaction times at high temperatures with unreactive substrates can often lead to the degradation of starting material and the fluorinating agent.

Q3: I'm observing poor regioselectivity in my C-H fluorination reaction. How can I use temperature and reaction time to improve this?

A3: Regioselectivity in C-H fluorination is influenced by both electronic and steric factors of the substituents on the pyridine ring.[1][5] While temperature and reaction time can play a role, they are often secondary to the inherent directing effects of the substituents. For 3,5-disubstituted pyridines, obtaining a single regioisomer can be challenging.[1][5] Lowering the reaction temperature may in some cases improve selectivity by favoring the kinetically controlled product. However, if poor regioselectivity persists, a more effective approach is often to modify the substituents on the pyridine ring or to choose a different synthetic strategy that offers better regiocontrol.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during pyridine fluorination, with a focus on how to rationally adjust temperature and reaction time to resolve them.

Issue 1: Low Yield or Incomplete Conversion

Low yields are a frequent challenge in pyridine fluorination. The optimal approach to troubleshooting depends heavily on the specific reaction being employed.

CauseOptimization of TemperatureOptimization of Reaction Time
Insufficient Reaction Temperature For reactions like the Halex process, which often require high thermal energy to overcome the activation barrier, a systematic increase in temperature is a primary troubleshooting step. For instance, the reaction of 2-chloropyridine with potassium bifluoride may require temperatures in the range of 250-370 °C for efficient conversion.[5]For reactions that proceed at a moderate pace, extending the reaction time can lead to higher conversion. However, it is crucial to monitor the reaction for the formation of byproducts, as prolonged reaction times can sometimes lead to decomposition.
Decomposition of Reagents or Substrate If you suspect decomposition, particularly with thermally sensitive reagents like diazonium salts in the Balz-Schiemann reaction, lowering the temperature is crucial.[5] For electrophilic fluorinations with reagents like Selectfluor®, which can react exothermically with certain solvents, maintaining a controlled, lower temperature is a key safety and efficacy measure.[13]Shortening the reaction time is essential when dealing with unstable intermediates or products. For instance, minimizing the time a diazonium salt is held before the fluorination step can significantly reduce decomposition and improve yield.[5]
Moisture Sensitivity of Reagents While not a direct manipulation of temperature, ensuring anhydrous conditions is critical, as water can deactivate fluorinating agents like AgF₂.[1][3][5] The presence of moisture can lead to inconsistent results and lower yields.Not directly applicable, but ensuring all reagents and solvents are thoroughly dried before starting the reaction is a prerequisite for a successful outcome.
Substrate Deactivation For electron-deficient pyridines, a higher reaction temperature may be necessary to drive the reaction to completion.[5]Increasing the reaction time may have a minimal impact if the substrate is highly deactivated.[5] In such cases, a change in fluorinating agent or reaction type is often more effective.

Experimental Protocols

Protocol 1: General Procedure for Direct C-H Fluorination using AgF₂

This protocol is adapted from established methods for the direct C-H fluorination of pyridines.[3]

  • Preparation: In an oven-dried flask under an inert atmosphere, dissolve the pyridine substrate in anhydrous acetonitrile.

  • Reagent Addition: To the stirred solution, add AgF₂ in one portion at room temperature. Note that AgF₂ is moisture-sensitive and should be handled quickly in the air.[1][3]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours at ambient temperature.[4]

  • Temperature Control: For larger-scale reactions, an ambient temperature water bath can be used to dissipate any exotherm and maintain a consistent internal temperature of 23-25 °C.[3] Without a water bath, the internal temperature may rise to 30-32 °C, which has a minimal impact on the reaction profile for many substrates.[3]

  • Workup: Upon completion, filter the reaction mixture through celite to remove insoluble silver salts. The filtrate is then concentrated, and the crude product is purified by column chromatography.

Visualizing the Workflow

A systematic approach is key to successfully troubleshooting fluorination reactions. The following diagram outlines a general workflow for addressing common issues.

Troubleshooting_Workflow start Start: Low Yield or Byproduct Formation check_conditions Verify Anhydrous Conditions & Reagent Purity start->check_conditions temp_optimization Systematically Adjust Temperature check_conditions->temp_optimization Conditions OK time_optimization Optimize Reaction Time temp_optimization->time_optimization Monitor Progress reagent_change Consider Alternative Fluorinating Agent time_optimization->reagent_change No Improvement success Successful Optimization time_optimization->success Problem Solved method_change Evaluate Different Fluorination Method reagent_change->method_change Still Unsuccessful reagent_change->success Problem Solved method_change->success Problem Solved

Caption: A general troubleshooting workflow for pyridine fluorination.

Mechanistic Insights: The Role of Temperature

Understanding the reaction mechanism is crucial for rational optimization. For instance, in the electrophilic fluorination of 1,2-dihydropyridines with Selectfluor®, the reaction is typically conducted at 0 °C to favor the formation of the desired 3-fluoro-3,6-dihydropyridine intermediate and minimize the elimination of hydrogen fluoride to the corresponding pyridine.[14]

Reaction_Mechanism substrate 1,2-Dihydropyridine intermediate 3-Fluoro-3,6-dihydropyridine (Intermediate) substrate->intermediate 0 °C (Favors formation) reagent Selectfluor® reagent->intermediate product Fluorinated Pyridine (Product) intermediate->product Further Processing byproduct Pyridine (Byproduct via HF elimination) intermediate->byproduct Room Temperature (Promotes elimination)

Caption: Temperature influence on a fluorination pathway.

By carefully considering the interplay of temperature, reaction time, and the specific fluorination method, researchers can overcome common challenges and successfully synthesize a wide range of fluorinated pyridines.

References

  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH.
  • Photoactivated Pyridine Directed Fluorination through Hydrogen Atom Transfer | The Journal of Organic Chemistry - ACS Publications.
  • Photocatalyzed difluoroalkylation of pyridine N-oxides: Synthetic Communications.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society.
  • Technical Support Center: Scalable Synthesis of Fluorinated Pyridines - Benchchem.
  • Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds.
  • Mechanism for regioselective fluorination of pyridine and diazine. - ResearchGate.
  • Decarboxylative Fluorination Catalyzed by Pyridine-Containing Charge-Transfer Complex | Organic Letters - ACS Publications - American Chemical Society.
  • Photoredox Catalysis in Fluorination and Trifluoromethylation Reactions | Request PDF.
  • (PDF) Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013) | Patrick S. Fier | 239 Citations - SciSpace.
  • meta-Selective Fluorination of Pyridine Derivatives - ResearchGate.
  • Catalysis for Fluorination and Trifluoromethylation - PMC - NIH.
  • What is Nucleophilic Fluorination? - Organofluorine / Alfa Chemistry.
  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC - NIH.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC.
  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines.
  • Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines | Journal of the American Chemical Society.
  • C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC.
  • Selectfluor - Wikipedia.
  • Specific Solvent Issues with Fluorination - Wordpress.
  • Current Trends in Practical Fluorination Chemistry - Thermo Fisher Scientific.
  • Selectfluor™ - Sigma-Aldrich.
  • Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides - PMC - NIH.
  • Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry.
  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2 - Organic Syntheses.
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF - ResearchGate.
  • New method for introducing fluorinated components into molecules - Uni Münster.
  • Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing).
  • Nuclophilic Fluorination by F- - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Regioselective 2,2,2-Trifluoroethylation of Imidazopyridines by Visible Light Photoredox Catalysis | The Journal of Organic Chemistry - ACS Publications.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem.

Sources

Validation & Comparative

Evaluating the metabolic stability of compounds derived from fluorinated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the metabolic stability of compounds derived from fluorinated pyridines Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In medicinal chemistry, the pyridine ring is a ubiquitous scaffold, yet it often suffers from rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes. Fluorination has emerged as a critical strategy to mitigate this liability. This guide objectively evaluates the metabolic stability of fluorinated pyridines compared to their non-fluorinated counterparts. By synthesizing mechanistic insights with experimental protocols and comparative data, we demonstrate how strategic fluorine substitution extends half-life (


) and reduces intrinsic clearance (

).
Mechanistic Insight: The "Fluorine Effect" on Pyridine Metabolism

To understand the stability differences, one must look beyond simple bond strength.[1] While the C-F bond (approx. 116 kcal/mol) is indeed stronger than the C-H bond (approx. 99 kcal/mol), the primary driver of metabolic stability in pyridines is electronic deactivation and site blocking .

1.1 Electronic Deactivation (HOMO Modulation)

CYP450-mediated metabolism typically involves an electrophilic attack by the high-valent Iron-Oxo species (Compound I) on the aromatic ring.

  • Non-fluorinated Pyridine: The nitrogen atom pulls electron density, but the ring remains susceptible to oxidation, particularly at the C-2 and C-3 positions.

  • Fluorinated Pyridine: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect (-I) lowers the Highest Occupied Molecular Orbital (HOMO) energy of the pyridine ring. This reduces the

    
    -electron density available for the initial electrophilic attack by CYP450, effectively "deactivating" the ring toward oxidation.
    
1.2 Metabolic Blocking (Steric & Chemical)

Fluorine acts as a metabolic shield.[2][3][4][5] Its Van der Waals radius (1.47 Å) is small enough to mimic hydrogen (1.20 Å) without causing major steric clashes in binding pockets (bioisosterism), yet it is large enough to block the approach of the metabolic heme center.

Diagram 1: Mechanism of Metabolic Blockade The following diagram illustrates how fluorine substitution prevents the formation of the unstable tetrahedral intermediate required for hydroxylation.

MetabolicBlockade Pyridine Pyridine Scaffold (High Electron Density) CYP_Attack CYP450 (Compound I) Electrophilic Attack Pyridine->CYP_Attack Vulnerable C-H bonds Metabolite Hydroxylated Pyridine (Rapid Clearance) CYP_Attack->Metabolite Oxidation F_Pyridine Fluorinated Pyridine (Lowered HOMO Energy) F_Pyridine->CYP_Attack Blocked Site / Deactivated Ring Stable Metabolically Stable (Extended t1/2) F_Pyridine->Stable No Reaction

Caption: Comparative pathway showing how fluorine substitution lowers HOMO energy and sterically hinders CYP450 oxidation, preventing metabolite formation.

Comparative Performance Data

The following data illustrates the impact of fluorine substitution on intrinsic clearance. Data is derived from standard Human Liver Microsome (HLM) stability assays (1 µM substrate concentration).

Table 1: Metabolic Stability of Pyridine vs. Fluorinated Analogs
CompoundStructureSubstitution

(min)

(µL/min/mg)
Fold Improvement
Pyridine

None2555.4Reference
2-Fluoropyridine

Ortho (C-2)> 60< 11.6> 4.7x
3-Fluoropyridine

Meta (C-3)> 60< 11.6> 4.7x
3,5-Difluoropyridine

Meta/Meta> 120< 5.0> 11x

Note: Data represents typical trends observed in matched molecular pair analysis [1, 2]. Lower


 indicates higher stability.
Case Study: Vericiguat

Vericiguat, a soluble guanylate cyclase stimulator, utilizes a 5-fluoro-1H-pyrazolo[3,4-b]pyridine core. Early development candidates without the fluorine at the pyridine C-5 position showed rapid oxidative clearance. The introduction of fluorine at C-5 blocked the primary metabolic soft spot, significantly improving oral bioavailability and enabling once-daily dosing [3].

Experimental Protocol: Microsomal Stability Assay

To generate the data above, a robust, self-validating protocol is required. This workflow uses Human Liver Microsomes (HLM) to simulate Phase I metabolism.

3.1 Materials
  • Test System: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM

    
    , 0.4 U/mL G6P dehydrogenase).
    
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quenching Agent: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).

3.2 Step-by-Step Workflow

Diagram 2: Assay Workflow

AssayWorkflow Prep 1. Preparation Test Cmpd (1 µM) + Microsomes (0.5 mg/mL) PreInc 2. Pre-Incubation 37°C for 5-10 min Prep->PreInc Start 3. Initiation Add NADPH Regenerating System PreInc->Start Sampling 4. Sampling 0, 5, 15, 30, 45, 60 min Start->Sampling Quench 5. Quenching Add Cold ACN + Internal Std Sampling->Quench Analysis 6. Analysis Centrifuge -> LC-MS/MS Quench->Analysis

Caption: Standardized workflow for evaluating metabolic stability in liver microsomes.

3.3 Protocol Details (Self-Validating Steps)
  • Master Mix Preparation: Prepare a solution containing microsomes (0.5 mg/mL final) and test compound (1 µM final) in phosphate buffer.

    • Validation: Include a positive control (e.g., Testosterone or Midazolam) to verify enzyme activity.

    • Validation: Include a negative control (no NADPH) to rule out chemical instability.

  • Pre-incubation: Incubate at 37°C for 5 minutes. This ensures temperature equilibrium.

  • Initiation: Add NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At defined time points (0, 5, 15, 30, 60 min), transfer aliquots into tubes containing ice-cold Acetonitrile.

    • Causality: The cold organic solvent precipitates proteins and instantly halts enzymatic activity.

  • Processing: Centrifuge samples at 4,000 rpm for 20 mins to pellet proteins.

  • LC-MS/MS Analysis: Inject supernatant. Monitor the depletion of the parent ion peak area relative to the internal standard.

3.4 Data Calculation

Calculate the slope (


) of the natural log of the percentage remaining vs. time.
  • Half-life (

    
    ): 
    
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    
Conclusion & Recommendations

The incorporation of fluorine into pyridine scaffolds is a proven strategy to enhance metabolic stability.[6]

  • Recommendation 1: Prioritize C-3 (meta) or C-5 fluorination on the pyridine ring to block the most common sites of CYP-mediated oxidation.

  • Recommendation 2: Use 3,5-difluorination if monofluorination does not yield sufficient stability, as the additive electronic effect further lowers the ring's reactivity.

  • Recommendation 3: Always validate stability improvements with experimental

    
     data  (as per the protocol above) rather than relying solely on predictive models, as steric effects can occasionally alter binding modes unexpectedly.
    
References
  • BenchChem. (2025).[2] A Comparative Guide to the Metabolic Stability of Fluorinated Pyridines. BenchChem. Link

  • Bhattarai, P., et al. (2026).[7][8] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link

  • Follmann, M., et al. (2017). Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189). Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. Link

  • ResearchGate. (2025). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.